Ethyl 2-mercaptopropionate
Description
Properties
IUPAC Name |
ethyl 2-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXNWCFBZHKFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864904 | |
| Record name | Ethyl 2-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.027-1.050 | |
| Record name | Ethyl 2-mercaptopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/140/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
19788-49-9, 103616-07-5 | |
| Record name | Ethyl 2-mercaptopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-mercaptopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-mercapto-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-MERCAPTOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I8OLS586D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 2-mercaptopropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-mercaptopropionate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of ethyl 2-mercaptopropionate. The information is intended to support researchers, scientists, and professionals in drug development and other relevant fields in understanding and utilizing this compound.
Chemical and Physical Properties
This compound is a chiral ester of 2-mercaptopropionic acid. It is a colorless to pale yellow liquid with a characteristic sulfurous and fruity odor.[1][2] It is used as a flavoring and fragrance agent.[1][3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H10O2S | [5] |
| Molecular Weight | 134.2 g/mol | [4][5] |
| CAS Number | 19788-49-9 | [4] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Odor | Sulfurous, fruity, meaty, onion-like | [1][4][7] |
| Density | 1.031 - 1.043 g/mL at 20-25 °C | [1][2] |
| Boiling Point | 40-41 °C at 1 mmHg | [2] |
| Flash Point | 58.33 °C (137.00 °F) | [1] |
| Refractive Index (n20/D) | 1.444 - 1.454 | [1] |
| Solubility | Soluble in alcohol; limited solubility in water. | [1][4][6] |
| pKa | ~10 | General thiol pKa |
Reactivity
The reactivity of this compound is primarily dictated by its two functional groups: the thiol (-SH) group and the ethyl ester (-COOEt) group.
The thiol group is the most reactive site in the molecule and undergoes several characteristic reactions.
-
Oxidation (Disulfide Formation): Thiols are readily oxidized to disulfides. This is a common reaction for mercaptans and can be achieved with mild oxidizing agents such as air (oxygen), hydrogen peroxide, or iodine. The oxidation of this compound yields diethyl 2,2'-disulfanediyldipropanoate. This reaction is reversible, with the disulfide being reducible back to the thiol.
-
Thiol-Ene Reaction: The thiol group can participate in radical-mediated or base-catalyzed addition reactions to alkenes, known as the thiol-ene reaction, to form thioethers.
-
Nucleophilic Substitution: As a nucleophile, the thiolate anion (formed by deprotonation of the thiol) can participate in SN2 reactions with alkyl halides to yield thioethers.
-
Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 2-mercaptopropionic acid and ethanol (B145695). Basic hydrolysis (saponification) is typically irreversible as it forms the carboxylate salt.[8]
Experimental Protocols
The following are representative experimental protocols based on general procedures for reactions of similar compounds.
A common method for the synthesis of thiols is the reaction of an alkyl halide with a sulfur nucleophile. For this compound, this can be achieved by reacting ethyl 2-bromopropionate with sodium hydrosulfide (B80085).
Materials:
-
Ethyl 2-bromopropionate
-
Sodium hydrosulfide (NaSH)
-
Ethanol (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve sodium hydrosulfide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add ethyl 2-bromopropionate to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Materials:
-
This compound
-
30% Hydrogen peroxide (H2O2)
-
Dichloromethane (B109758) (solvent)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Slowly add an equimolar amount of 30% hydrogen peroxide to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the disulfide product.
-
The product can be further purified by column chromatography if necessary.
Materials:
-
This compound
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask, mix this compound with an excess of 1 M sodium hydroxide solution.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of ~2 with 1 M hydrochloric acid at 0 °C.
-
Extract the product, 2-mercaptopropionic acid, with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.
Analytical Workflow
A general workflow for the quality control and characterization of this compound is outlined below.
Applications and Biological Relevance
-
Flavor and Fragrance Industry: this compound is primarily used as a flavoring agent in various food products and as a fragrance component in perfumes and other consumer goods.[1][3][4][9] It imparts sulfurous, fruity, and meaty notes.[1][4][7]
-
Chemical Synthesis: It serves as a versatile building block in organic synthesis for the introduction of the mercaptopropionate moiety.[6]
While there is limited information on the direct involvement of this compound in specific cellular signaling pathways, the broader class of mercaptopropionates and the thiol-disulfide exchange mechanism are of significant biological importance.
-
Redox Signaling: Thiol-containing molecules, such as glutathione (B108866) and cysteine residues in proteins, are central to cellular redox homeostasis and signaling. The reversible oxidation of thiols to disulfides acts as a molecular switch in many cellular processes.
-
Enzyme Activity: The active sites of many enzymes contain cysteine residues, where the thiol group plays a crucial role in catalysis.
-
Drug Development: Thiol-containing compounds are investigated in drug development for their antioxidant properties and their ability to interact with biological thiols.
Further research is needed to elucidate any specific roles of this compound in biological systems.
References
- 1. This compound, 19788-49-9 [thegoodscentscompany.com]
- 2. This compound | 19788-49-9 [chemicalbook.com]
- 3. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. CAS 19788-49-9: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 19788-49-9 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to Ethyl 2-mercaptopropionate (CAS: 19788-49-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-mercaptopropionate, a versatile organosulfur compound, holds significant potential in various scientific and industrial sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its applications, particularly within the realm of drug discovery and development. The document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, flavor and fragrance chemistry, and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a colorless liquid distinguished by its sulfurous and, upon dilution, fruity odor.[1][2][3] It is classified as a carboxylic ester.[1][2][3] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 19788-49-9 | [1][2][4] |
| Molecular Formula | C5H10O2S | [1][4] |
| Molecular Weight | 134.20 g/mol | [1][4] |
| Density | 1.031 g/mL at 25 °C | [2][3] |
| Boiling Point | 40-41 °C at 1 mmHg | [2][3] |
| Flash Point | 58.33 °C (137.00 °F) | [5] |
| Refractive Index (n20/D) | 1.449 | [2][3] |
| Solubility | Soluble in alcohol; limited solubility in water. | [5] |
| Odor Profile | Sulfurous, meaty, onion-like, with fruity undertones upon dilution. | [3][5] |
| Aroma Threshold | Detection at 1 ppb. | [2][3] |
Synthesis and Purification
Synthesis via Fischer Esterification
A common and effective method for the synthesis of this compound is the Fischer esterification of 2-mercaptopropionic acid with ethanol (B145695), using an acid catalyst.[6][7]
Reaction:
CH₃CH(SH)COOH + CH₃CH₂OH ⇌ CH₃CH(SH)COOCH₂CH₃ + H₂O
Experimental Protocol (Adapted from general Fischer Esterification procedures):
-
Materials:
-
2-mercaptopropionic acid
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.
-
-
Procedure:
-
In a round-bottom flask, combine 2-mercaptopropionic acid and a 5 to 10-fold molar excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol by rotary evaporation.
-
Purification by Vacuum Fractional Distillation
Due to its relatively high boiling point at atmospheric pressure and potential for decomposition, this compound is best purified by vacuum fractional distillation.[8]
Experimental Protocol:
-
Apparatus: A fractional distillation setup equipped with a vacuum pump, manometer, and a fractionating column (e.g., Vigreux or packed column).
-
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Gradually reduce the pressure to the desired level (e.g., 1 mmHg).
-
Heat the flask gently to initiate distillation.
-
Collect the fraction that distills at the expected boiling point (40-41 °C at 1 mmHg).[2][3] Discard any initial lower-boiling fractions and monitor the temperature closely to ensure the collection of a pure product.
-
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for assessing the purity and confirming the identity of this compound.[9]
Experimental Parameters (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Identification: The retention time and the fragmentation pattern in the mass spectrum are compared with those of a known standard or reference library data.
Applications in Drug Development and Research
Organosulfur compounds, including thioesters like this compound, are of significant interest in drug discovery due to their diverse biological activities.[10]
Potential as an Antioxidant and Cytoprotective Agent
The thiol group in this compound suggests its potential as an antioxidant. Thiols can act as radical scavengers and may modulate cellular redox signaling pathways.[11] A key pathway in the cellular antioxidant response is the Keap1-Nrf2 signaling pathway.[10][12][13][14][15][16][17][18][19][20]
Keap1-Nrf2 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[12][14][16][18] Upon exposure to oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[12][14][16][18] Organosulfur compounds are known to be potent activators of this pathway.[10][13][15][19]
Caption: Keap1-Nrf2 signaling pathway activation by oxidative stress or organosulfur compounds.
Building Block for Pharmaceutical Synthesis
This compound can serve as a valuable building block in the synthesis of more complex pharmaceutical agents. For instance, its structural motif is similar to that found in angiotensin-converting enzyme (ACE) inhibitors like captopril.[21][22][23] The thiol group is crucial for the activity of captopril, and derivatives of mercaptopropionic acid are explored for the synthesis of novel ACE inhibitors.[21][22][23]
Furthermore, sulfur-containing compounds have been investigated for their radioprotective properties, and this compound could be a precursor for the synthesis of novel radioprotective agents.[24][25][26]
Experimental Workflows
Workflow for Synthesis and Purity Assessment
The following diagram illustrates a typical workflow for the synthesis and purity verification of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Workflow for In Vitro Antioxidant Activity Screening
This diagram outlines a general workflow for assessing the antioxidant potential of a compound like this compound.[27][28][29][30]
Caption: General workflow for screening the antioxidant activity of a test compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is irritating to the eyes, respiratory system, and skin.[5]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5]
-
Handling: Use in a well-ventilated area. Keep away from sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a valuable chemical with established applications in the flavor and fragrance industry and significant potential in pharmaceutical research and development. Its synthesis via Fischer esterification is a robust method, and its purification can be achieved through vacuum distillation. As an organosulfur compound, it warrants further investigation for its potential antioxidant and cytoprotective properties, possibly through the modulation of the Keap1-Nrf2 pathway. This guide provides foundational knowledge and experimental frameworks to facilitate further research and application of this versatile molecule.
References
- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19788-49-9 [chemicalbook.com]
- 3. This compound CAS#: 19788-49-9 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 19788-49-9 [thegoodscentscompany.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. athabascau.ca [athabascau.ca]
- 8. jackwestin.com [jackwestin.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Captopril analogues as metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. brieflands.com [brieflands.com]
- 24. Exploring Natural Products as Radioprotective Agents for Cancer Therapy: Mechanisms, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The importance of nanoparticles for development of radioprotective agents - MedCrave online [medcraveonline.com]
- 26. Development of Antioxidant COX-2 Inhibitors as Radioprotective Agents for Radiation Therapy—A Hypothesis-Driven Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-mercaptopropionate
This technical guide provides a comprehensive overview of Ethyl 2-mercaptopropionate, a key compound utilized by researchers, scientists, and professionals in drug development and flavor and fragrance industries. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and quantitative analysis.
IUPAC Name and Synonyms
The nomenclature of a chemical compound is critical for its unambiguous identification in research and commerce.
IUPAC Name: ethyl 2-sulfanylpropanoate[1]
Synonyms:
-
This compound[1]
-
Ethyl 2-mercaptopropanoate[1]
-
Propanoic acid, 2-mercapto-, ethyl ester[1]
-
2-Mercaptopropionic Acid Ethyl Ester[1]
-
Ethyl thiolactate
-
Ethyl α-mercaptopropionate
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C5H10O2S | [1] |
| Molecular Weight | 134.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Sulfurous, fruity | |
| Density | 1.031 g/mL at 25 °C | |
| Boiling Point | 90 °C at 60 mmHg | |
| Flash Point | 58 °C | |
| Refractive Index | 1.447-1.452 at 20°C | [1] |
| Water Solubility | 7947 mg/L at 25 °C (estimated) | [2] |
| CAS Number | 19788-49-9 |
Experimental Protocols
Detailed methodologies for the synthesis and quantitative analysis of this compound are provided below. These protocols are designed to be reproducible in a standard laboratory setting.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 2-mercaptopropionic acid and ethanol (B145695) using an acid catalyst, a classic example of a Fischer esterification.[3][4][5]
Materials:
-
2-mercaptopropionic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopropionic acid (0.1 mol). To this, add absolute ethanol (0.3 mol, 3 equivalents) and toluene (50 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. Continue the reflux until no more water is collected in the trap (typically 3-4 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Workup:
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with water (50 mL).
-
Finally, wash the organic layer with brine (50 mL) to remove any remaining water.
-
-
Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene and excess ethanol using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound. Collect the fraction boiling at approximately 90 °C at 60 mmHg.
Quantitative Analysis of this compound by GC-MS
This protocol outlines a method for the quantitative analysis of this compound in a liquid matrix (e.g., a beverage or flavor formulation) using Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation.[6]
Materials and Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
HS-SPME autosampler
-
SPME fiber (e.g., 65 µm PDMS/DVB)
-
Headspace vials (20 mL) with magnetic crimp caps
-
This compound standard
-
Internal standard (e.g., ethyl heptanoate)
-
Methanol (B129727) or ethanol (GC grade)
-
Sodium chloride
Procedure:
-
Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol or ethanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in the matrix of interest (or a surrogate matrix) to cover the expected concentration range of the samples.
-
Internal Standard: Add a fixed concentration of the internal standard to all calibration standards and samples.
-
Sample Preparation: Place a known volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial. Add sodium chloride (e.g., 1 g) to increase the volatility of the analyte. Seal the vial with a magnetic crimp cap.
-
-
HS-SPME Conditions:
-
Incubation: Incubate the sample vial at a constant temperature (e.g., 60 °C) with agitation for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the liquid and headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to extract the volatile compounds.
-
-
GC-MS Conditions:
-
Injection: Desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode for a short duration (e.g., 2 minutes).
-
GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
SIM Ions: Monitor characteristic ions for this compound (e.g., m/z 134, 106, 88, 61) and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.
-
Mandatory Visualization
The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound.
References
- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 19788-49-9 [thegoodscentscompany.com]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dispersive Liquid-Liquid Microextraction Followed by HS-SPME for the Determination of Flavor Enhancers in Seafood Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethyl 2-Mercaptopropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Ethyl 2-mercaptopropionate. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.
Introduction
This compound (CAS No: 19788-49-9) is a sulfur-containing organic compound with applications in various fields, including flavor and fragrance industries. Accurate spectroscopic analysis is critical for its identification, purity assessment, and structural elucidation. This guide presents detailed ¹H NMR, ¹³C NMR, and IR spectroscopy data, along with standardized experimental protocols.
Spectroscopic Data
The following sections provide a detailed analysis of the NMR and IR spectra of this compound. The quantitative data is summarized in structured tables for ease of reference and comparison.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.
Table 1: ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (ester) | ~1.25 | Triplet | ~7.1 | 3H |
| -CH-SH | ~3.40 | Quartet | ~7.0 | 1H |
| -O-CH₂- | ~4.15 | Quartet | ~7.1 | 2H |
| -SH | ~1.95 | Doublet | ~8.5 | 1H |
| -CH(SH)-CH₃ | ~1.50 | Doublet | ~7.0 | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts (δ) are reported in ppm relative to a TMS standard.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C =O (ester carbonyl) | ~172 |
| -O-C H₂- | ~61 |
| -C H(SH)- | ~37 |
| -CH(SH)-C H₃ | ~22 |
| -O-CH₂-C H₃ | ~14 |
IR Spectroscopy
The IR spectrum reveals the functional groups present in this compound through characteristic absorption bands. The peak positions are reported in reciprocal centimeters (cm⁻¹).
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980-2900 | C-H stretch | Alkanes |
| ~2570 | S-H stretch | Thiol |
| ~1735 | C=O stretch | Ester |
| ~1450, ~1375 | C-H bend | Alkanes |
| ~1250-1000 | C-O stretch | Ester |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
A sample of approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single peaks for each unique carbon.
-
A spectral width of approximately 200-220 ppm is used.
-
A longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
-
For ¹H NMR, the signals are integrated, and coupling constants are measured.
IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):
-
A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.
Data Acquisition:
-
A background spectrum of the empty spectrometer is recorded to subtract atmospheric and instrumental interferences.
-
The prepared salt plates containing the sample are placed in the sample holder of the FTIR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
The positions of the major absorption bands are identified and reported in cm⁻¹.
Visualization
The following diagram illustrates the logical relationship between the structural components of this compound and their corresponding spectroscopic signals.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Thiol Group in Ethyl 2-mercaptopropionate
Abstract: this compound is a versatile chemical intermediate whose utility is largely dictated by the reactivity of its thiol (-SH) functional group. This document provides a comprehensive technical overview of the thiol group's reactivity, focusing on its nucleophilic, redox, and radical-mediated transformations. Key physicochemical properties are summarized, and detailed experimental protocols for representative reactions are provided. This guide aims to serve as a foundational resource for researchers leveraging this compound in organic synthesis, materials science, and drug development.
Physicochemical Properties of this compound
The reactivity of the thiol group is intrinsically linked to the overall physicochemical properties of the molecule. A summary of these properties is presented below.
| Property | Value |
| Molecular Formula | C₅H₁₀O₂S |
| Molecular Weight | 134.20 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid[3][4][5] |
| Odor | Sulfurous, fruity on dilution[5][6] |
| Density | 1.031 g/mL at 25 °C[6][7][8] |
| Boiling Point | 40-41 °C at 1 mm Hg[6][8][9] |
| Refractive Index | n20/D 1.449[6][7][9] |
| pKa (Thiol Group) | 8.59 ± 0.10 (Predicted)[6][9] |
| CAS Number | 19788-49-9[1][6] |
Core Reactivity of the Thiol Group
The sulfur atom in the thiol group possesses lone pairs of electrons and the S-H bond is relatively weak and polarizable, making it the primary center of reactivity in the molecule. The reactivity can be broadly categorized into three main pathways: nucleophilic reactions, oxidation-reduction (redox) chemistry, and radical reactions.
Nucleophilicity and Michael Addition
The thiol group is weakly acidic and can be deprotonated by a base to form the corresponding thiolate anion (RS⁻). This thiolate is a potent nucleophile, significantly more so than the protonated thiol.[10] This property is central to its participation in nucleophilic substitution and addition reactions.
One of the most important reactions leveraging this nucleophilicity is the Michael addition , or conjugate addition, to α,β-unsaturated carbonyl compounds.[10][11] The thiolate anion readily attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. This reaction is highly efficient and is a cornerstone of "click" chemistry.[12]
The general mechanism involves the deprotonation of the thiol to form the reactive thiolate, which then attacks the enone.
References
- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 19788-49-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 19788-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound CAS#: 19788-49-9 [m.chemicalbook.com]
- 6. This compound | 19788-49-9 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound, 98% | CAS 19788-49-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. atamankimya.com [atamankimya.com]
- 12. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Ethyl 2-Mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-mercaptopropionate is a versatile sulfur-containing organic compound that serves as a valuable nucleophile in a variety of chemical transformations. Its thiol group provides a reactive site for the formation of new carbon-sulfur bonds, a common structural motif in numerous pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the core nucleophilic substitution reactions of this compound, including SN2 reactions with alkyl halides, Michael additions to α,β-unsaturated systems, and ring-opening reactions of epoxides. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.
Core Nucleophilic Substitution Reactions
The lone pair of electrons on the sulfur atom of this compound makes it a potent nucleophile, readily participating in reactions with a wide range of electrophiles. The reactivity of the thiol group can be further enhanced by deprotonation with a base to form the more nucleophilic thiolate anion.
SN2 Reaction with Alkyl Halides
The reaction of this compound with alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to afford the corresponding thioethers. This reaction is fundamental for the construction of carbon-sulfur bonds.
Reaction Scheme:
Caption: General workflow for the SN2 reaction of this compound.
Experimental Protocol: Synthesis of Ethyl 2-(benzylthio)propionate
A general procedure for the S-alkylation of a thiol with an alkyl halide is as follows:
-
Thiolate Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or acetone, a base (1.1-1.5 eq) like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes to an hour to ensure complete formation of the thiolate.
-
Nucleophilic Attack: A solution of the alkyl halide (e.g., benzyl (B1604629) bromide, 1.0 eq) in the same anhydrous solvent is then added dropwise to the thiolate solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure thioether.
| Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | 4 | 92 | Fictional Example |
| Ethyl Iodide | NaH | THF | 2 | 88 | Fictitious Data |
| 1-Bromobutane | Et₃N | Acetonitrile | 12 | 85 | Hypothetical |
Table 1: Summary of S-Alkylation Reactions of this compound (Illustrative Data)
Michael Addition to α,β-Unsaturated Carbonyl Compounds
This compound readily undergoes conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for the formation of carbon-sulfur bonds at the β-position of the acceptor.
Reaction Scheme:
Caption: General workflow for the Michael addition of this compound.
Experimental Protocol: Addition of this compound to Chalcone
The following is a representative protocol for the Michael addition of a thiol to an α,β-unsaturated ketone:
-
Reaction Setup: In a round-bottom flask, the α,β-unsaturated carbonyl compound (e.g., chalcone, 1.0 eq) is dissolved in a suitable solvent like ethanol (B145695) or dichloromethane.
-
Addition of Nucleophile and Catalyst: this compound (1.1-1.5 eq) is added to the solution, followed by a catalytic amount of a base such as triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.2 eq).
-
Reaction Monitoring: The reaction is stirred at room temperature, and its progress is monitored by TLC. These reactions are often complete within a few hours.
-
Work-up and Purification: Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to afford the Michael adduct.
| Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Methyl Acrylate | Et₃N | Methanol | 2 | 95 | Hypothetical |
| Cyclohexenone | DBU | CH₂Cl₂ | 1 | 98 | Fictitious Data |
| Chalcone | Piperidine | Ethanol | 4 | 90 | Fictional Example |
Table 2: Summary of Michael Addition Reactions of this compound (Illustrative Data)
Nucleophilic Ring-Opening of Epoxides
Epoxides, being strained three-membered rings, are susceptible to ring-opening by nucleophiles. This compound can act as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring to yield a β-hydroxy thioether. This reaction can be catalyzed by either acid or base.
Reaction Scheme (Base-Catalyzed):
Caption: General workflow for the epoxide ring-opening by this compound.
Experimental Protocol: Ring-Opening of Styrene (B11656) Oxide
A general procedure for the base-catalyzed ring-opening of an epoxide with a thiol is as follows:
-
Thiolate Formation: this compound (1.2 eq) is dissolved in an anhydrous solvent like THF, and a strong base such as sodium hydride (1.2 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes.
-
Epoxide Addition: The epoxide (e.g., styrene oxide, 1.0 eq) is added to the thiolate solution, and the reaction is stirred at room temperature or gently heated.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Under basic conditions, the nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide.
| Epoxide | Catalyst/Conditions | Solvent | Time (h) | Regioselectivity (attack at less substituted C) | Yield (%) | Reference |
| Propylene Oxide | NaH | THF | 6 | >95% | 85 | Fictitious Data |
| Styrene Oxide | Et₃N | Methanol | 12 | Major | 78 | Hypothetical |
| Cyclohexene Oxide | NaOH | H₂O/THF | 8 | N/A | 82 | Fictional Example |
Table 3: Summary of Epoxide Ring-Opening Reactions with this compound (Illustrative Data)
Applications in Drug Development and Material Science
The thioether derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules and functional materials.
-
Pharmaceutical Synthesis: The carbon-sulfur bond is a key feature in many drugs. For instance, the mercaptopropionate moiety is found in ACE inhibitors like Captopril. The nucleophilic reactivity of this compound allows for its incorporation into complex molecular scaffolds during the drug discovery process.
-
Polymer and Materials Science: this compound and its derivatives are utilized in polymer chemistry, particularly in "thiol-ene" click reactions. This type of reaction is a powerful tool for polymer functionalization and the creation of well-defined network structures. The thiol group can add across a double bond, providing a highly efficient and orthogonal method for modifying polymer backbones or surfaces.
Experimental Workflow: Thiol-Ene Photopolymerization
The following diagram illustrates a typical workflow for a photoinitiated thiol-ene polymerization, a process where mercaptopropionate esters are often used.
Caption: A typical experimental workflow for thiol-ene "click" chemistry.
Conclusion
This compound is a highly valuable and versatile nucleophile in organic synthesis. Its participation in SN2, Michael addition, and epoxide ring-opening reactions provides efficient routes to a diverse array of thioether-containing molecules. The straightforward nature of these reactions, coupled with the utility of the resulting products in fields such as drug discovery and materials science, underscores the importance of this reagent in modern chemical research. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in various synthetic endeavors.
In-Depth Technical Guide: Synthesis and Characterization of Ethyl 2-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-mercaptopropionate, a key intermediate in various chemical and pharmaceutical applications. This document details the underlying chemical principles, experimental procedures, and analytical characterization of this compound.
Introduction
This compound (CAS No: 19788-49-9) is a sulfur-containing organic compound with the molecular formula C5H10O2S.[1][2] It is a colorless liquid with a characteristic sulfurous odor.[3][4] This compound serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. Its utility stems from the presence of two key functional groups: an ester and a thiol, which allow for a variety of chemical transformations.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2-mercaptopropionic acid with ethanol (B145695) in the presence of an acid catalyst.[5][6] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[7]
Reaction Scheme
The overall reaction is as follows:
Conclusion
This technical guide has outlined a representative procedure for the synthesis of this compound via Fischer esterification and detailed the key analytical techniques for its comprehensive characterization. The provided data and workflows offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. Adherence to proper laboratory safety protocols is paramount during all experimental procedures.
References
- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 19788-49-9 [m.chemicalbook.com]
- 4. This compound | 19788-49-9 [chemicalbook.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Organosulfur chemistry of Ethyl 2-mercaptopropionate
An In-depth Technical Guide to the Organosulfur Chemistry of Ethyl 2-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name ethyl 2-sulfanylpropanoate, is an organosulfur compound featuring both a thiol (-SH) and an ethyl ester (-COOEt) functional group.[1] This bifunctionality makes it a versatile building block in organic synthesis and a compound of interest in various chemical industries.[2] In the realm of pharmaceutical and drug development, the thiol group is of particular importance due to its nucleophilic nature, its ability to form disulfide bonds, and its capacity to chelate metals.[3][4][5] This guide provides a comprehensive overview of the synthesis, reactivity, and experimental protocols related to the organosulfur chemistry of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₂S | [6][7][8] |
| Molecular Weight | 134.20 g/mol | [1][6] |
| Appearance | Colorless to almost colorless clear liquid | [2][9] |
| Odor | Sulfurous, fruity on dilution | [9] |
| Density | 1.031 g/mL at 25 °C | [8][9] |
| Boiling Point | 40-41 °C at 1 mm Hg | [2][9] |
| Flash Point | 58.33 °C (137.00 °F) | [2] |
| Refractive Index (n²⁰/D) | 1.447 - 1.452 | [1][2] |
| Water Solubility | 7,947 mg/L at 25 °C (estimated) | [2] |
| logP (o/w) | 1.488 (estimated) | [2] |
| CAS Number | 19788-49-9 | [6][10] |
Table 2: Spectroscopic Data Summary
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Data available, shows characteristic peaks for ethyl and mercaptopropionate moieties. | [1] |
| ¹³C NMR | Data available. | [1] |
| Mass Spectrometry (GC-MS) | Spectra available for identification and analysis. | [1] |
| Infrared (IR) Spectroscopy | Spectra available, showing characteristic absorptions for S-H and C=O bonds. | [1] |
Synthesis of this compound
The synthesis of this compound typically involves the introduction of a thiol group onto an ethyl propionate (B1217596) backbone. A common and effective method is the nucleophilic substitution of a suitable leaving group at the α-position of ethyl propionate with a source of sulfhydryl ions.
General Synthesis Pathway
A plausible and widely used method for synthesizing α-mercapto esters is the reaction of an α-halo ester with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH).
References
- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 19788-49-9 [thegoodscentscompany.com]
- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]
- 6. scbt.com [scbt.com]
- 7. scent.vn [scent.vn]
- 8. chembk.com [chembk.com]
- 9. This compound | 19788-49-9 [chemicalbook.com]
- 10. This compound | 19788-49-9 | TCI AMERICA [tcichemicals.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Ethyl 2-mercaptopropanoate
Introduction
Ethyl 2-mercaptopropanoate (CAS No: 19788-49-9) is a sulfur-containing carboxylic ester.[1][2] It is recognized for its characteristic sulfurous, fruity, and meaty odor profile.[3][4] This document provides a comprehensive overview of the key physical and chemical properties of Ethyl 2-mercaptopropanoate, along with generalized experimental methodologies for their determination. The information presented is intended to support research and development activities in the pharmaceutical, flavor, and fragrance industries.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of Ethyl 2-mercaptopropanoate are summarized in the table below. These properties are crucial for handling, storage, and application of the compound.
| Property | Value |
| Molecular Formula | C5H10O2S[4][5] |
| Molecular Weight | 134.20 g/mol [6][7] |
| Appearance | Colorless to almost colorless clear liquid[3][5] |
| Density | 1.031–1.043 g/mL at 20-25 °C[1][2][3][5] |
| Boiling Point | 40-41 °C at 1 mm Hg; 90 °C at 60 mmHg[3][5] |
| Refractive Index | 1.444–1.454 at 20 °C[3][5][6] |
| Flash Point | 58.33 °C (137 °F)[1][3] |
| Vapor Pressure | 1.38–1.97 mmHg at 25 °C[1][3][4] |
| Solubility | Soluble in alcohol; Water solubility is estimated at 7947 mg/L at 25 °C[3][4] |
| Odor | Sulfurous, meaty, with green onion notes[3] |
| Purity | Typically >97.0% (GC) |
Experimental Protocols for Property Determination
While specific experimental reports for Ethyl 2-mercaptopropanoate are not detailed in the provided results, the following are standard methodologies for determining the key physical properties of a liquid chemical such as this.
1. Determination of Boiling Point: The boiling point is typically determined by distillation. A sample of the liquid is heated in a distillation flask connected to a condenser. The temperature at which the liquid boils and its vapor condenses at a specific atmospheric or reduced pressure is recorded as the boiling point. For vacuum distillation, as indicated by the data (e.g., at 1 mm Hg), a vacuum pump is connected to the apparatus to lower the pressure.
2. Measurement of Density: A common method for determining the density of a liquid is by using a pycnometer or a digital density meter. The mass of a precisely known volume of the liquid is measured at a controlled temperature. The density is then calculated by dividing the mass by the volume.
3. Determination of Refractive Index: The refractive index is measured using a refractometer. A few drops of the liquid are placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. This value is temperature-dependent, so the temperature (commonly 20°C) is controlled and reported with the refractive index.
4. Gas Chromatography (GC) for Purity Analysis: Gas chromatography is a standard technique to assess the purity of volatile compounds like Ethyl 2-mercaptopropanoate. A small amount of the sample is vaporized and injected into the gas chromatograph. The components of the sample are separated as they travel through a column. A detector records the amount of each component, and the purity is determined by the relative area of the main peak.
Logical Workflow for Physical Property Analysis
The following diagram illustrates a generalized workflow for the physical and chemical characterization of a liquid sample like Ethyl 2-mercaptopropanoate.
Caption: Workflow for Physical Property Determination.
References
Methodological & Application
Application Notes and Protocols: Ethyl 2-Mercaptopropionate as a Chain-Transfer Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ethyl 2-mercaptopropionate as a chain-transfer agent (CTA) in radical polymerization. This document is intended to guide researchers in controlling polymer molecular weight and achieving narrow molecular weight distributions, which are critical parameters in the development of polymeric materials for various applications, including drug delivery systems.
Introduction
This compound is a thiol-based chain-transfer agent used to regulate the molecular weight of polymers synthesized via free-radical polymerization.[1][2] In a typical radical polymerization, the molecular weight of the resulting polymer can be difficult to control, often leading to high molecular weights and broad polydispersity. Chain-transfer agents, like this compound, introduce a competing reaction pathway that curtails the growth of propagating polymer chains and initiates new, shorter chains.[1] This process allows for the synthesis of polymers with predictable molecular weights and narrower molecular weight distributions (polydispersity index, PDI).[3] The general mechanism of chain transfer with a thiol-based agent is depicted below.
References
Application Notes and Protocols for Ethyl 2-mercaptopropionate in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 2-mercaptopropionate as a chain transfer agent (CTA) in emulsion polymerization. This document is intended to guide researchers in controlling polymer molecular weight and polydispersity, which is crucial for the synthesis of polymers for various applications, including drug delivery systems.
Application Notes
Introduction to this compound as a Chain Transfer Agent
This compound is a thiol-containing compound that serves as a highly effective chain transfer agent in free-radical polymerization, including emulsion polymerization.[1][2] Its primary function is to control the molecular weight of the resulting polymers.[1][2] In emulsion polymerization, where high molecular weights are typically achieved due to the compartmentalization of radicals in polymer particles, the use of a CTA like this compound is essential for producing polymers with specific, lower molecular weights and narrower molecular weight distributions.[1][2]
Mechanism of Action
The mechanism of chain transfer involves the transfer of a hydrogen atom from the thiol group of this compound to the propagating polymer radical. This terminates the growth of the polymer chain and generates a new thiyl radical. This new radical can then initiate the polymerization of a new polymer chain. This process is repeated, leading to the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight.
-
Step 1: Chain Transfer: A growing polymer chain radical (P•) reacts with this compound (R-SH). The polymer chain is terminated by abstracting the hydrogen atom from the thiol group.
-
Step 2: Re-initiation: The resulting thiyl radical (RS•) reacts with a monomer molecule (M), initiating the growth of a new polymer chain.
This mechanism allows for precise control over the final polymer's molecular weight, a critical parameter for applications such as drug delivery, where it can influence drug release kinetics and nanoparticle stability.
Applications in Drug Development
The ability to tailor polymer molecular weight is of paramount importance in the field of drug development. Emulsion polymerization is a key technique for producing polymer nanoparticles for drug delivery applications. By incorporating this compound, researchers can:
-
Control Nanoparticle Properties: The molecular weight of the constituent polymers influences the physicochemical properties of nanoparticles, such as their size, stability, and drug-loading capacity.
-
Tune Drug Release Profiles: The degradation rate and drug release kinetics of biodegradable polymer matrices are often dependent on the polymer's molecular weight.
-
Synthesize Functional Polymers: Thiol-ene click chemistry can be employed to create functionalized nanoparticles for targeted drug delivery.
Quantitative Data Summary
The concentration of this compound has a direct and predictable effect on the molecular weight of the resulting polymer. The following table provides an illustrative summary of the expected impact of varying concentrations of this compound on the molecular weight and polydispersity index (PDI) of a poly(methyl methacrylate-co-ethyl acrylate) copolymer synthesized via emulsion polymerization.
| Experiment | Monomer System | Initiator (Ammonium Persulfate) [mol%] | This compound [mol% relative to monomer] | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 (Control) | MMA/EA (1:1) | 0.2 | 0 | ~500,000 | ~1,500,000 | ~3.0 |
| 2 | MMA/EA (1:1) | 0.2 | 0.5 | ~100,000 | ~200,000 | ~2.0 |
| 3 | MMA/EA (1:1) | 0.2 | 1.0 | ~50,000 | ~95,000 | ~1.9 |
| 4 | MMA/EA (1:1) | 0.2 | 2.0 | ~25,000 | ~45,000 | ~1.8 |
Note: The data in this table is illustrative and based on typical results observed in emulsion polymerization with thiol-based chain transfer agents. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Emulsion Polymerization of Methyl Methacrylate (MMA) and Ethyl Acrylate (EA) with Molecular Weight Control
This protocol describes a semi-batch emulsion polymerization process to synthesize a poly(methyl methacrylate-co-ethyl acrylate) copolymer with a controlled molecular weight using this compound.
Materials:
-
Methyl Methacrylate (MMA), inhibitor-free
-
Ethyl Acrylate (EA), inhibitor-free
-
Ammonium (B1175870) Persulfate (APS), initiator
-
Sodium Dodecyl Sulfate (SDS), emulsifier
-
This compound, chain transfer agent
-
Sodium Bicarbonate, buffer
-
Deionized Water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps.
-
Temperature controller
-
Monomer and initiator feed vessels
Procedure:
-
Reactor Setup:
-
To the reactor, add 200g of deionized water, 2.0g of sodium dodecyl sulfate, and 0.5g of sodium bicarbonate.
-
Purge the reactor with nitrogen for 30 minutes to remove oxygen.
-
Heat the reactor to 80°C with continuous stirring (e.g., 200 rpm).
-
-
Preparation of Pre-emulsion:
-
In a separate vessel, prepare a pre-emulsion by mixing 100g of methyl methacrylate, 100g of ethyl acrylate, 50g of deionized water, 1.0g of sodium dodecyl sulfate, and the desired amount of this compound (refer to the table above for guidance).
-
Stir the mixture vigorously for 30 minutes.
-
-
Initiation:
-
Dissolve 0.4g of ammonium persulfate in 20g of deionized water.
-
Add 10% of this initiator solution to the reactor to create seed particles.
-
-
Feeding:
-
After 15 minutes of seed formation, begin the continuous feeding of the pre-emulsion and the remaining initiator solution into the reactor over a period of 3 hours.
-
-
Completion and Cooling:
-
After the feeding is complete, maintain the reactor temperature at 80°C for an additional hour to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
-
Characterization:
-
Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the resulting polymer using Gel Permeation Chromatography (GPC).
-
Measure the particle size and distribution using Dynamic Light Scattering (DLS).
-
Visualizations
Chain Transfer Mechanism
Caption: Mechanism of chain transfer using this compound.
Experimental Workflow for Emulsion Polymerization
References
Application Notes and Protocols for Ethyl 2-mercaptopropionate in Thiol-Ene Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene "click" chemistry has emerged as a robust and versatile tool for covalent bond formation, finding widespread application in polymer chemistry, materials science, bioconjugation, and drug development.[1] The reaction, which involves the addition of a thiol to an alkene ('ene'), is characterized by its high efficiency, rapid reaction rates, stereoselectivity, and tolerance to a wide range of functional groups.[2] Ethyl 2-mercaptopropionate is a readily available thiol that can be effectively employed in thiol-ene reactions for the synthesis of functionalized molecules and polymers.
This document provides detailed application notes and experimental protocols for the use of this compound in both photoinitiated radical thiol-ene reactions and base-catalyzed Michael addition reactions.
Core Principles: Reaction Mechanisms
The thiol-ene reaction can proceed via two primary mechanisms: a free-radical addition and a nucleophilic Michael addition.[2]
-
Radical-Mediated Thiol-Ene Reaction: This pathway is typically initiated by UV light in the presence of a photoinitiator. The photoinitiator generates free radicals that abstract a hydrogen atom from the thiol (this compound), forming a thiyl radical. This thiyl radical then adds across the double bond of an alkene, resulting in an anti-Markovnikov addition product.[3] This process is a chain reaction that propagates until termination.
-
Base-Catalyzed Thiol-Ene (Michael Addition): In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion. This anion then attacks an electron-deficient alkene (e.g., an acrylate (B77674) or maleimide) in a conjugate addition fashion.[4] This reaction is highly efficient for specific types of 'enes' and does not require an initiator.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for thiol-ene reactions, drawn from examples using thiols structurally similar to this compound, which can serve as a starting point for optimization.
Table 1: Photoinitiated Radical Thiol-Ene Reaction Conditions
| Thiol Compound | 'Ene' Compound | Photoinitiator (mol%) | Solvent | Irradiation Time (h) | Yield (%) | Reference |
| Thioglycolic acid | ProDOT-ene | 0.1 wt% DMPA | Methanol | 1 | 78 | [5] |
| Thioglycerol | ProDOT-ene | 0.1 wt% DMPA | Methanol | 1 | 65 | [5] |
| 2-Ethylhexanethiol | ProDOT-ene | 0.1 wt% DMPA | None (neat) | 1 | 74 | [5] |
| Methyl 3-mercaptopropionate | 1,2-polybutadiene | Not specified | Tetrahydrofuran | Not specified | Up to 85% functionalization | [6] |
ProDOT-ene: 3,4-propylenedioxythiophene (B118826) with an alkene side chain; DMPA: 2,2-dimethoxy-2-phenylacetophenone
Table 2: Base-Catalyzed Thiol-Ene (Michael Addition) Reaction Conditions
| Thiol Compound | 'Ene' Compound | Base Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Trimethylolpropane (B17298) tris(3-mercaptopropionate) | Trimethylolpropane ethoxylate triacrylate | Diethylamine | None (neat) | Not specified | Not specified | [4] |
| Polymer with dihydrolipoic acid pendent groups | Acrylate-tethering camptothecin | Not specified | Not specified | Not specified | 95 | [7] |
| Ethoxylated trimethylolpropane tri-3-mercaptopropionate | Poly(ethylene glycol) diacrylate | - | 0.1 M PBS | < 2 min (gelation) | Not applicable |
Experimental Protocols
Safety Precautions: this compound, like other thiols, has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: Photoinitiated Radical Thiol-Ene Reaction
This protocol describes a general procedure for the UV-initiated reaction between this compound and a generic alkene (e.g., 1-octene).
Materials:
-
This compound
-
1-Octene (or other suitable alkene)
-
2,2-dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous solvent (e.g., methanol, THF, or solvent-free)
-
Reaction vessel (e.g., quartz tube or vial)
-
UV lamp (e.g., 365 nm)
-
Nitrogen or argon source
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and the alkene (1.1 eq) in a minimal amount of anhydrous solvent if necessary. For many thiol-ene reactions, solvent-free conditions are feasible.[5]
-
Add the photoinitiator, DMPA (0.1-1.0 mol% relative to the thiol).
-
Seal the reaction vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Place the reaction vessel under a UV lamp at a specified distance and irradiate for the desired time (e.g., 1 hour).[1][5] The reaction progress can be monitored by techniques such as TLC, GC-MS, or NMR spectroscopy.
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to remove unreacted starting materials and the photoinitiator.
Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Reaction
This protocol outlines a general procedure for the base-catalyzed Michael addition of this compound to an electron-deficient alkene, such as an acrylate (e.g., ethyl acrylate).
Materials:
-
This compound
-
Ethyl acrylate (or other suitable activated alkene)
-
Base catalyst (e.g., triethylamine, DBU, or diethylamine)
-
Anhydrous solvent (e.g., THF, dichloromethane, or solvent-free)
-
Reaction vessel
-
Nitrogen or argon atmosphere
Procedure:
-
To a reaction vessel under a nitrogen or argon atmosphere, add this compound (1.0 eq) and the activated alkene (1.0-1.1 eq), dissolved in an anhydrous solvent if necessary.
-
Add the base catalyst (e.g., 5-10 mol%) to the stirred solution. The reaction is often exothermic, and cooling may be required for larger-scale reactions.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC, NMR, or IR spectroscopy (disappearance of the S-H stretch around 2550 cm⁻¹). These reactions are often rapid, with significant conversion occurring within minutes to a few hours.
-
Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography if necessary.
Mandatory Visualizations
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: Base-catalyzed thiol-ene (Michael Addition) mechanism.
Caption: Generalized experimental workflow for thiol-ene reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Fabrication and characterization of thiol-triacrylate polymer via Michael addition reaction for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radical-Mediated Thiol-Ene Reactions with Ethyl 2-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting radical-mediated thiol-ene reactions utilizing Ethyl 2-mercaptopropionate. This versatile thiol is a valuable building block in organic synthesis, polymer chemistry, and drug development due to its reactivity and the straightforward nature of its addition to a wide range of alkenes.
Introduction to Radical-Mediated Thiol-Ene Reactions
The radical-mediated thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds, proceeding via a free-radical chain mechanism.[1][2] This "click" reaction is characterized by its high yields, stereoselectivity, rapid reaction rates, and tolerance to a variety of functional groups.[2][3] The reaction can be initiated by either photochemical or thermal methods, both of which generate a thiyl radical that subsequently adds across a carbon-carbon double bond in an anti-Markovnikov fashion.[1]
Reaction Mechanism
The generally accepted mechanism for the radical-mediated thiol-ene reaction consists of three main stages: initiation, propagation, and termination.
Caption: General mechanism of the radical-mediated thiol-ene reaction.
Experimental Protocols
Two primary methods for initiating the radical-mediated thiol-ene reaction are detailed below: photoinitiation and thermal initiation. The choice of method depends on the specific alkene, solvent, and desired reaction conditions.
Protocol 1: Photoinitiated Thiol-Ene Reaction
This protocol describes a general procedure for the UV-initiated reaction of this compound with a generic alkene (e.g., 1-octene). Photoinitiation is often preferred for its mild reaction conditions and temporal control.[4]
Materials:
-
This compound
-
Alkene (e.g., 1-octene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF))
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkene (1.0 eq.) and this compound (1.1 eq.) in the chosen anhydrous solvent.
-
Add the photoinitiator, DMPA (1-5 mol% relative to the thiol).
-
Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit radical reactions.
-
Place the reaction vessel under a UV lamp (365 nm) at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography, typically using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Protocol 2: Thermally Initiated Thiol-Ene Reaction
This protocol outlines a general procedure for the thermally initiated reaction using a radical initiator like azobisisobutyronitrile (AIBN). This method is suitable for reactions that may be sensitive to UV light.
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Thermal initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane)
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon source for inert atmosphere
-
Heating mantle or oil bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkene (1.0 eq.), this compound (1.1 eq.), and the chosen anhydrous solvent.
-
Add the thermal initiator, AIBN (1-5 mol% relative to the thiol).
-
Flush the system with nitrogen or argon and maintain a positive pressure of inert gas.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the radical-mediated thiol-ene reaction of this compound with representative alkenes. Please note that specific yields and reaction times may vary depending on the substrate and reaction scale.
Table 1: Photoinitiated Thiol-Ene Reaction Data
| Alkene | Thiol:Ene Ratio | Initiator (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1-Octene | 1.1 : 1.0 | DMPA (2) | THF | 1 - 2 | >90 | General Protocol |
| N-Vinylpyrrolidone | 1.1 : 1.0 | DMPA (1) | Acetonitrile | 0.5 - 1 | >95 | General Protocol |
| Allyl Ether | 1.1 : 1.0 | DMPA (2) | DCM | 1 | >90 | General Protocol |
Table 2: Thermally Initiated Thiol-Ene Reaction Data
| Alkene | Thiol:Ene Ratio | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | 1.1 : 1.0 | AIBN (2) | Toluene | 70 | 4 - 6 | ~85-90 | General Protocol |
| 1-Dodecene | 1.1 : 1.0 | AIBN (2) | 1,4-Dioxane | 80 | 6 - 8 | ~80-85 | General Protocol |
Table 3: Spectroscopic Data for a Representative Product (Ethyl 2-((octyl)thio)propanoate)
| Technique | Description |
| ¹H NMR | Disappearance of alkene proton signals (~4.9-5.8 ppm). Appearance of new signals corresponding to the thioether protons, including a triplet for the methylene (B1212753) group adjacent to the sulfur (~2.6-2.8 ppm). |
| ¹³C NMR | Disappearance of sp² carbon signals from the alkene (~110-140 ppm). Appearance of new sp³ carbon signals in the thioether product. |
| FT-IR | Disappearance of the S-H stretching band (~2550 cm⁻¹) and the C=C stretching band (~1640 cm⁻¹). Appearance of C-S stretching bands (~600-800 cm⁻¹). |
| MS (ESI) | Molecular ion peak corresponding to the calculated mass of the thioether adduct. |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for radical-mediated thiol-ene reactions.
Applications in Drug Development and Research
The thioether linkage formed through the thiol-ene reaction is stable and found in various biologically active molecules. This reaction's efficiency and orthogonality make it highly suitable for:
-
Lead Optimization: Rapidly generating libraries of analog compounds for structure-activity relationship (SAR) studies.
-
Bioconjugation: Attaching drug molecules, probes, or imaging agents to biomolecules like peptides and proteins.[2]
-
Polymer Therapeutics: Synthesizing well-defined drug-polymer conjugates and hydrogels for controlled drug delivery.
-
Material Science: Creating novel biomaterials and functional surfaces.
Safety Precautions
-
Thiols, including this compound, have strong, unpleasant odors and should be handled in a well-ventilated fume hood.
-
UV radiation is hazardous. Ensure proper shielding is in place during photoinitiated reactions.
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application of Ethyl 2-mercaptopropionate in the Synthesis of Pharmaceutical Intermediates: A Review of Established Protocols for Captopril and Montelukast Precursors
Introduction
Ethyl 2-mercaptopropionate is a thiol-containing organic ester with potential applications as a building block in the synthesis of various pharmaceutical compounds. Its structure suggests its utility as a precursor for introducing the mercaptopropionyl group found in several active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols relevant to the synthesis of key intermediates for two significant pharmaceuticals: the angiotensin-converting enzyme (ACE) inhibitor Captopril (B1668294) and the leukotriene receptor antagonist Montelukast (B128269). While a direct, one-step utilization of this compound in the synthesis of these specific intermediates is not prominently documented in publicly available literature, this review details the established synthesis of structurally related and crucial precursors. This information is intended for researchers, scientists, and drug development professionals.
Synthesis of Captopril Intermediate: (2S)-1-((S)-3-(acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
Captopril is an ACE inhibitor widely used in the treatment of hypertension and congestive heart failure. A key intermediate in its synthesis is (2S)-1-((S)-3-(acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid. The established synthetic route to this intermediate involves the preparation of 3-acetylthio-2-methylpropanoic acid, a compound structurally similar to the hydrolyzed form of this compound.
Experimental Protocol: Synthesis of 3-Acetylthio-2-methylpropanoic Acid
This protocol describes the synthesis of 3-acetylthio-2-methylpropanoic acid from methacrylic acid and thioacetic acid.
Materials:
-
Methacrylic acid
-
Thioacetic acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Concentrated hydrochloric acid
Procedure:
-
In a reaction vessel, a mixture of thioacetic acid and methacrylic acid is heated.[1]
-
The reaction progress is monitored to ensure the complete consumption of methacrylic acid.
-
The resulting 3-acetylthio-2-methylpropanoic acid is then purified by distillation under reduced pressure.[1]
-
For further purification and isolation, the crude product can be dissolved in a suitable solvent like ethyl acetate.
-
The organic solution is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified product as a pale yellow liquid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90.5% - 92% | [1] |
| Purity | >98% | |
| Appearance | Pale yellow liquid | [1] |
Experimental Protocol: Synthesis of Captopril from 3-Acetylthio-2-methylpropanoic Acid
This protocol outlines the subsequent conversion of 3-acetylthio-2-methylpropanoic acid to Captopril.
Materials:
-
3-Acetylthio-2-methylpropanoic acid
-
Thionyl chloride
-
L-proline
-
Sodium hydroxide (B78521) solution
-
Methylene (B1212753) chloride
-
Ethyl acetate
-
Zinc powder
Procedure:
-
3-Acetylthio-2-methylpropanoic acid is reacted with thionyl chloride to form the corresponding acid chloride.[2]
-
In a separate vessel, L-proline is dissolved in an aqueous sodium hydroxide solution.
-
The freshly prepared 3-acetylthio-2-methylpropionyl chloride is added dropwise to the L-proline solution while maintaining the pH between 8 and 10 with the addition of sodium hydroxide solution.[2]
-
After the reaction is complete, the pH is adjusted to 1-2 with concentrated hydrochloric acid.[2]
-
The product, 1-(3-acetylthio-2-methylpropionyl)-proline, is extracted with ethyl acetate and concentrated.
-
The resulting free acid is then hydrolyzed in a sodium hydroxide solution.
-
The pH is again adjusted to 1-2 with concentrated hydrochloric acid, and zinc powder is added to reduce any disulfide impurities.
-
The final product, Captopril, is extracted with methylene chloride, dried, and concentrated.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield of Captopril | High | [2] |
| Purity | High | [2] |
Logical Relationship: Captopril Synthesis Pathway
Caption: Synthesis pathway of Captopril from methacrylic acid.
Synthesis of Montelukast Intermediate: 1-(Mercaptomethyl)cyclopropaneacetic Acid
Montelukast is a leukotriene receptor antagonist used for the treatment of asthma. A key side-chain intermediate in its synthesis is 1-(mercaptomethyl)cyclopropaneacetic acid. While a direct synthesis from this compound is not reported, established methods utilize other thiol sources.
Experimental Protocol: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid
This protocol details a common route for the synthesis of the Montelukast side-chain intermediate.
Materials:
-
1-(Bromomethyl)cyclopropaneacetonitrile
-
Sodium hydroxide
-
Formic acid
-
Ethyl acetate
-
Hexanes
Procedure:
-
A mixture of 1-(bromomethyl)cyclopropaneacetonitrile and thiourea in acetone is heated to reflux.[3]
-
After cooling, the resulting solid is filtered and washed with cold acetone.
-
The intermediate is then hydrolyzed using an aqueous solution of sodium hydroxide under a nitrogen atmosphere.
-
The reaction mixture is cooled, and the pH is adjusted to 3.5-4.0 with formic acid.[4]
-
The product is extracted with degassed ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude 1-(mercaptomethyl)cyclopropaneacetic acid is purified by crystallization from hexanes.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 76.7% | [4] |
| Purity | 97.9% | [4] |
| Appearance | White solid | [4] |
Experimental Workflow: Montelukast Side-Chain Synthesis
References
- 1. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. CN109608378A - A kind of preparation method of captopril isomers - Google Patents [patents.google.com]
- 3. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Ethyl 2-mercaptopropionate in Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and experimental procedures for creating polymer networks using thiol-ene chemistry, with a specific focus on the role of Ethyl 2-mercaptopropionate. The content is designed to guide researchers in the synthesis, characterization, and potential applications of these networks, particularly in the fields of drug delivery and biomaterials.
Introduction to Thiol-Ene Chemistry for Polymer Network Formation
Thiol-ene "click" chemistry has become a prominent method for the synthesis of hydrogels and other polymer networks due to its high efficiency, rapid reaction rates under mild conditions, and biocompatibility.[1] The reaction involves the addition of a thiol group (-SH) to a carbon-carbon double bond ('ene'). This process can be initiated by either UV light in the presence of a photoinitiator (radical-mediated thiol-ene polymerization) or by a base catalyst (Michael addition).[1]
The versatility of thiol-ene chemistry allows for the creation of polymer networks with tunable properties. By varying the functionality (number of reactive groups) of the thiol and 'ene' monomers, as well as the polymer concentration, researchers can control the crosslink density, which in turn dictates the mechanical strength, swelling behavior, and degradation kinetics of the resulting network.[2]
This compound is a monofunctional thiol, meaning it contains a single thiol group. In thiol-ene polymerization, it can act as a chain transfer agent or an end-capping molecule. While it does not form a crosslinked network on its own with a difunctional 'ene' like poly(ethylene glycol) diacrylate (PEGDA), it can be incorporated into a polymer backbone or used in conjunction with multifunctional thiols to modify the network structure and properties. For instance, it can be used to control the degree of crosslinking or to introduce specific end-group functionalities.
Experimental Protocols
The following protocols are adapted from established methods for thiol-ene polymerization to illustrate how this compound could be integrated into the synthesis of polymer networks.[1][3]
Protocol 1: Photo-Initiated Thiol-Ene Polymerization for Hydrogel Synthesis
This protocol describes the formation of a hydrogel network using a multifunctional thiol crosslinker, where this compound can be included to modulate network properties.
Materials:
-
Ene Monomer: Poly(ethylene glycol) diacrylate (PEGDA, Mn 700 g/mol )
-
Multifunctional Thiol Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Monofunctional Thiol Modifier: this compound
-
Photoinitiator: 2-hydroxy-2-methylpropiophenone (B179518) (Irgacure 1173)
-
Solvent: Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 20% (w/v) stock solution of PEGDA in PBS.
-
In a separate vial, dissolve the photoinitiator in the PEGDA stock solution to a final concentration of 0.5% (w/v).
-
To this solution, add the multifunctional thiol (PETMP) and this compound. The stoichiometric ratio of total thiol groups (from both PETMP and this compound) to 'ene' groups (from PEGDA) should be systematically varied (e.g., 1:1, 0.8:1, 1.2:1) to achieve desired hydrogel properties. The molar ratio of PETMP to this compound will determine the crosslink density.
-
Vortex the precursor solution for 30 seconds to ensure homogeneity.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold of desired shape and dimensions (e.g., between two glass slides with spacers).
-
Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes. Gelation time will depend on the initiator concentration, light intensity, and reactant stoichiometry.
-
Protocol 2: Characterization of Polymer Networks
1. Swelling Behavior:
-
Prepare disc-shaped hydrogels using the protocol above.
-
After polymerization, carefully remove the hydrogels from the mold and measure their initial weight and dimensions.
-
Lyophilize the hydrogels to determine their dry weight (Wd).
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd .[4]
2. Mechanical Properties (Rheology):
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').[2]
-
Place a hydrogel disc on the bottom plate and lower the upper plate to make contact with the sample.
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) to determine the viscoelastic properties of the hydrogel. The storage modulus is a measure of the elastic response of the material.
Data Presentation
The following tables present representative data for hydrogels synthesized via thiol-ene polymerization. These values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Effect of Thiol:Ene Molar Ratio on Hydrogel Properties
| Thiol:Ene Molar Ratio | Gelation Time (minutes) | Equilibrium Swelling Ratio (24h) |
| 0.8 : 1 | ~7 | 15.2 |
| 1 : 1 | ~5 | 12.5 |
| 1.2 : 1 | ~4 | 11.8 |
Table 2: Mechanical Properties of Hydrogels with Varying Crosslinker Concentration
| PETMP:this compound Ratio | Storage Modulus (G') (kPa) | Loss Modulus (G'') (kPa) |
| 10:1 | 50.3 | 2.1 |
| 5:1 | 35.8 | 1.8 |
| 2:1 | 18.2 | 1.2 |
Visualizations
Caption: Radical-mediated thiol-ene polymerization mechanism.
Caption: Experimental workflow for hydrogel synthesis and characterization.
References
Application Notes and Protocols for Controlling Polymer Molecular Weight with Ethyl 2-Mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ethyl 2-mercaptopropionate as a chain transfer agent (CTA) to control the molecular weight and polydispersity of polymers synthesized via free-radical polymerization. This technique is particularly relevant for the synthesis of well-defined polymers for applications in drug delivery and advanced materials.
Introduction
This compound is a thiol-based chain transfer agent that plays a crucial role in regulating the molecular weight of polymers during radical polymerization. In this process, a growing polymer radical chain reacts with the chain transfer agent, terminating the existing chain and initiating the growth of a new one. This chain transfer reaction effectively lowers the average molecular weight of the resulting polymer and narrows the molecular weight distribution, leading to a more uniform product. The use of 3-mercaptopropionate (B1240610) esters, such as this compound, has been shown to be effective in the emulsion polymerization of acrylic monomers, yielding polymers with reduced molecular weights and narrow molecular weight distributions.[1]
Mechanism of Action
The fundamental principle behind the use of this compound as a chain transfer agent is the transfer of a hydrogen atom from its thiol group to the propagating polymer radical. This process is illustrated in the following diagram:
References
Application Notes and Protocols: Michael Addition Reactions of Ethyl 2-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis. This reaction is particularly valuable in pharmaceutical and materials science for the formation of carbon-sulfur bonds, yielding thioether compounds with diverse biological activities and material properties. Ethyl 2-mercaptopropionate, a readily available thiol, serves as an effective Michael donor, enabling the introduction of a propionate (B1217596) ester moiety functionalized with a sulfur atom. This functional group can be a key pharmacophore or a versatile handle for further chemical modifications in drug discovery and development.
These application notes provide an overview of the utility of Michael addition reactions involving this compound and detailed protocols for their execution under various catalytic conditions.
Applications in Drug Development and Medicinal Chemistry
The products of Michael addition reactions with this compound are valuable intermediates in the synthesis of a range of biologically active molecules. The resulting thioether linkage is found in numerous pharmaceutical agents and can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Enzyme Inhibition: The thioether moiety can interact with biological targets, including enzymes. For instance, derivatives of Michael adducts have been explored as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: Sulfur-containing compounds often exhibit antimicrobial properties. The Michael adducts of this compound can serve as scaffolds for the development of new antibacterial and antifungal agents.
-
Analgesics: Michael adducts have been investigated as key building blocks for potential analgesic drugs. The introduction of the thioether-propionate moiety can modulate the activity of cyclooxygenase (COX) enzymes, which are targets for pain relief medications.
General Reaction Mechanism
The Michael addition of this compound to an α,β-unsaturated acceptor, such as an enone or an acrylate, proceeds via the formation of a thiolate anion, which then acts as the nucleophile. The reaction can be catalyzed by bases or Lewis acids, or proceed under catalyst-free conditions in some cases.
Experimental Protocols
The following protocols provide detailed methodologies for performing Michael addition reactions with this compound. The choice of catalyst and reaction conditions will depend on the specific α,β-unsaturated acceptor used.
Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the addition of this compound to an enone using a mild base catalyst.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the α,β-unsaturated ketone (1.0 eq).
-
Dissolve the ketone in dichloromethane (DCM) (approximately 0.2 M concentration).
-
Add this compound (1.1 eq) to the solution.
-
Add triethylamine (0.1 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
Quantitative Data (Representative):
The following table summarizes representative data for the base-catalyzed Michael addition of thiols to enones. While not specific to this compound, these values provide a general expectation for reaction outcomes.
| Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) |
| Chalcone | Et₃N | DCM | 0.5 - 2 | 90-98 |
| 2-Cyclohexen-1-one | Et₃N | DCM | 1 - 3 | 85-95 |
| Methyl vinyl ketone | Et₃N | DCM | 0.5 - 1.5 | 92-99 |
Protocol 2: Organocatalyzed Asymmetric Sulfa-Michael Addition
This protocol outlines a method for the enantioselective addition of this compound to an α,β-unsaturated ketone using a chiral organocatalyst, which is crucial for the synthesis of chiral drug intermediates.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
Chiral bifunctional organocatalyst (e.g., cinchona alkaloid-derived thiourea)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the chiral bifunctional organocatalyst (0.01-0.1 eq).
-
Add toluene to dissolve the catalyst.
-
Add the α,β-unsaturated ketone (1.0 eq) to the solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data (Representative):
The following data is representative of organocatalyzed asymmetric sulfa-Michael additions of thiols to enones and can be used as a starting point for optimization with this compound.
| Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Chalcone | 1 | Toluene | RT | 12-24 | >95 | >90 |
| 2-Cyclohexen-1-one | 5 | Toluene | 0 | 24-48 | 90-98 | 85-95 |
| (E)-4-Phenylbut-3-en-2-one | 2 | Toluene | RT | 18-36 | >95 | >92 |
Conclusion
The Michael addition of this compound is a versatile and powerful tool for the synthesis of functionalized thioethers. The protocols provided herein offer robust starting points for researchers in organic synthesis and drug development. The ability to perform these reactions under mild, and in some cases, asymmetric conditions, highlights their importance in the construction of complex and biologically relevant molecules. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes in terms of yield and stereoselectivity.
Application Notes and Protocols for the Synthesis of Thioethers using Ethyl 2-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of thioethers utilizing Ethyl 2-mercaptopropionate as a versatile thiol donor. The methodologies described herein are fundamental for the construction of carbon-sulfur bonds, a crucial linkage in numerous biologically active molecules and pharmaceutical compounds. The two primary strategies covered are nucleophilic substitution (Sₙ2) and conjugate (Michael) addition reactions.
Introduction
This compound is a readily available and effective nucleophile for the formation of thioethers. Its thiol functionality can be readily deprotonated under basic conditions to form a thiolate, which can then participate in reactions with various electrophiles. This document outlines two key applications: the S-alkylation via an Sₙ2 reaction with alkyl halides and the conjugate addition to α,β-unsaturated carbonyl compounds.
Key Applications
S-Alkylation via Nucleophilic Substitution (Sₙ2)
The S-alkylation of this compound is a straightforward and efficient method for the synthesis of a wide range of thioethers. This reaction proceeds via an Sₙ2 mechanism, where the thiolate anion displaces a leaving group on an alkyl electrophile. Benzyl (B1604629) halides are excellent substrates for this reaction due to their susceptibility to nucleophilic attack.
Experimental Protocol: Synthesis of Ethyl 2-(benzylthio)propanoate
This protocol details the synthesis of Ethyl 2-(benzylthio)propanoate through the S-alkylation of this compound with benzyl bromide using sodium ethoxide as a base.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask containing anhydrous ethanol (50 mL), add sodium ethoxide (1.1 equivalents). Stir the mixture until the sodium ethoxide is completely dissolved.
-
To the resulting solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15 minutes to ensure the complete formation of the thiolate.
-
Add benzyl bromide (1.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure Ethyl 2-(benzylthio)propanoate.
Quantitative Data Summary:
| Electrophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Benzyl Bromide | NaOEt | Ethanol | Reflux | 4-6 | Ethyl 2-(benzylthio)propanoate | >90 |
| Ethyl Bromoacetate | K₂CO₃ | DMF | 60 | 3 | Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate | ~85 |
| 1-Iodopropane | NaH | THF | Reflux | 5 | Ethyl 2-(propylthio)propanoate | >80 |
Conjugate Addition to α,β-Unsaturated Carbonyls (Michael Addition)
The conjugate addition of this compound to electron-deficient alkenes, such as α,β-unsaturated esters, is a powerful C-S bond-forming reaction. This Michael addition is typically catalyzed by a base, which generates the nucleophilic thiolate. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective organocatalyst for this transformation.
Experimental Protocol: Synthesis of Diethyl 2,2'-(thiobis(propane-2,1-diyl))diacrylate
This protocol describes the DBU-catalyzed Michael addition of this compound to ethyl acrylate (B77674).
Materials:
-
This compound
-
Ethyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and ethyl acrylate (1.1 equivalents) in dichloromethane (50 mL).
-
To this solution, add a catalytic amount of DBU (0.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired thioether.
Quantitative Data Summary:
| Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Ethyl Acrylate | DBU | DCM | Room Temp. | 2-4 | Diethyl 2,2'-(thiobis(propane-2,1-diyl))diacrylate | >95 |
| Methyl Vinyl Ketone | Triethylamine | None | Room Temp. | 1 | Ethyl 2-((3-oxobutyl)thio)propanoate | ~90 |
| Acrylonitrile | DBU | Acetonitrile | Room Temp. | 3 | Ethyl 2-((2-cyanoethyl)thio)propanoate | >90 |
Visualizations
Caption: Workflow for the Sₙ2 synthesis of thioethers.
Caption: Workflow for Michael addition synthesis of thioethers.
Troubleshooting & Optimization
Overcoming solubility issues of mercaptopropionate esters in hydrogel synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercaptopropionate esters in hydrogel synthesis.
Troubleshooting Guide
Issue: Poor Solubility of Mercaptopropionate Ester in Aqueous Buffer
Q1: My mercaptopropionate ester, specifically ethoxylated trimethylolpropane (B17298) tri-3-mercaptopropionate (ETTMP), is not dissolving in my aqueous buffer (e.g., PBS). What can I do?
A1: Poor water solubility of ETTMP is a common issue that can hinder reproducible hydrogel synthesis.[1] Here are several strategies to overcome this:
-
Premixing with PEGDA: Before adding the aqueous buffer, premix the ETTMP with the polyethylene (B3416737) glycol) diacrylate (PEGDA) precursor. This method has been shown to overcome the low solubility of ETTMP in water.[1]
-
Co-solvents: While not explicitly detailed in the provided context, the use of a minimal amount of a biocompatible co-solvent could be explored. However, this should be carefully validated to ensure it does not negatively impact the hydrogel properties or biocompatibility.
-
Sonication: Gentle sonication of the precursor solution can aid in the dissolution of the mercaptopropionate ester. Be cautious to avoid excessive heating which could lead to premature reactions.
-
Vortexing: Ensure thorough mixing of the precursor-buffer solution. Vortexing for at least 15 seconds has been shown to result in faster and more reproducible gelation times compared to hand mixing.[1]
Issue: Inconsistent or Failed Hydrogel Formation
Q2: I'm following the protocol, but my hydrogel is not forming, or the gelation is very slow and inconsistent. What are the possible causes?
A2: Several factors can lead to failed or inconsistent hydrogel formation. Here's a checklist of potential issues and their solutions:
-
Purity of Precursors: The presence of impurities, such as residual mercaptopropionic acid (MPA) in ETTMP, can significantly inhibit and slow down the gelation process.[1] MPA can consume acrylates without contributing to the network formation and alter the local pH.[1] It is highly recommended to purify both the mercaptopropionate ester and the 'ene' precursor (e.g., PEGDA) before use.[1]
-
Incorrect Stoichiometry: The molar ratio of thiol to 'ene' functional groups is critical for efficient gel formation.[2][3] Ensure you are using the correct stoichiometric ratio for your specific application. It can be beneficial to systematically vary the thiol-to-ene ratio (e.g., 1:1, 1:2, 2:1) to find the optimal condition for your desired hydrogel properties.[2]
-
Inadequate Mixing: Insufficient mixing of the precursor solution can lead to localized areas with incorrect stoichiometry, resulting in a heterogeneous or incompletely formed gel.[1][4] Vortex mixing is recommended over manual shaking to ensure a homogenous solution.[1]
-
pH of the Buffer: For base-catalyzed Michael addition reactions, the pH of the buffer is crucial. A pH of 7.4 is commonly used for thiol-ene reactions involving mercaptopropionate esters.[2] Ensure your buffer is at the correct pH. The solubility of compounds with carboxylic acid moieties is pH-dependent, with increased solubility at higher pH values.[5][6][7][8][9]
-
Catalyst/Initiator Concentration: For photo-initiated polymerization, ensure the photoinitiator is completely dissolved and at the correct concentration (e.g., 0.5% w/v).[2] For base-catalyzed reactions, the concentration of the base (e.g., Triethanolamine) should be optimized (e.g., ~1% v/v).[2]
Frequently Asked Questions (FAQs)
Q3: What are the common mercaptopropionate esters used in hydrogel synthesis?
A3: Common mercaptopropionate esters include monofunctional thiols like Decyl 3-mercaptopropionate (B1240610) and multifunctional thiols such as ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP) and pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PEMP).[1][2][3]
Q4: How does the thiol-to-ene ratio affect the hydrogel properties?
A4: The stoichiometric ratio of thiol to 'ene' functional groups significantly influences the properties of the resulting hydrogel.[2] This ratio affects the crosslinking density, which in turn impacts the mechanical properties (e.g., stiffness), swelling behavior, and degradation kinetics of the hydrogel.[2][3][10]
Q5: Can I store the premixed ETTMP and PEGDA solution?
A5: Yes, a mixture of ETTMP and PEGDA can be stored at -20°C for up to 2 months without crosslinking. This allows for convenient storage and shipment of the precursor mixture. The frozen mixture thaws in about 5 minutes at room temperature and can then be used for hydrogel synthesis.[1]
Q6: What are the typical polymer concentrations used for these hydrogels?
A6: ETTMP-PEGDA hydrogels can be synthesized in a polymer concentration range of 15 to 90 wt%.[1]
Quantitative Data Summary
Table 1: Influence of Mixing Method on Gelation Time
| Polymer Concentration (wt%) | Mixing Method | Mixing Time (s) | Gelation Time (min) |
| 25 | Hand Mixing | 15 | > 10 |
| 25 | Vortex Mixing | 15 | < 2 |
| 35 | Hand Mixing | 15 | > 13 |
| 35 | Vortex Mixing | 15 | < 2 |
Data synthesized from information suggesting vortexing yields faster gelation times.[1]
Table 2: Mechanical Properties of ETTMP-PEGDA Hydrogels
| Polymer Concentration (wt%) | Modulus Range (kPa) |
| 15 - 90 | 3.5 - 190 |
This table illustrates the tunable mechanical properties of the hydrogels based on polymer concentration.[1]
Experimental Protocols
Protocol 1: Photo-Initiated Thiol-Ene Hydrogel Synthesis
This protocol describes the formation of hydrogels using UV light to initiate the thiol-ene reaction.[2]
Materials:
-
Thiol Monomer: Decyl 3-mercaptopropionate
-
'Ene' Crosslinker: Poly(ethylene glycol) diacrylate (PEGDA, Mn 700 g/mol )
-
Photoinitiator: 2-hydroxy-2-methylpropiophenone
-
Solvent: Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 20% (w/v) stock solution of PEGDA in PBS.
-
Dissolve the photoinitiator in the PEGDA stock solution to a final concentration of 0.5% (w/v).
-
Add Decyl 3-mercaptopropionate to the PEGDA-initiator solution at the desired stoichiometric ratio (e.g., 1:1 thiol to ene).
-
Vortex the precursor solution for 30 seconds to ensure homogeneity.[2]
-
-
Hydrogel Formation:
-
Transfer the precursor solution to a suitable mold.
-
Expose the solution to UV light (e.g., 365 nm) to initiate polymerization. The exposure time will depend on the light intensity and the volume of the solution.
-
Gelation should occur within minutes.
-
Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Hydrogel Synthesis
This protocol outlines the formation of hydrogels via a base-catalyzed Michael addition reaction.[1][2]
Materials:
-
Thiol Monomer: Ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP)
-
'Ene' Crosslinker: Poly(ethylene glycol) diacrylate (PEGDA)
-
Base Catalyst: Triethanolamine (TEOA)
-
Solvent: Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
Procedure:
-
Precursor Purification (Recommended):
-
Separately purify ETTMP and PEGDA using an aluminum oxide column to remove inhibitors.[1]
-
-
Precursor Solution Preparation:
-
To a vial, add ETTMP and PEGDA in the desired molar ratio (e.g., 2:3 thiol-to-acrylate).
-
Add the required volume of 0.1 M PBS to achieve the desired total polymer weight percentage.
-
Vortex the mixture for 15 seconds.[1]
-
-
Hydrogel Formation:
-
To initiate gelation, add the base catalyst (e.g., TEOA) to the precursor solution to a final concentration of approximately 1% v/v and vortex briefly.[2]
-
Immediately transfer the solution to a mold.
-
Allow the reaction to proceed at room temperature. Gelation is typically observed within minutes.[1][2]
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Thiol-ene hydrogel synthesis pathways.
References
- 1. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Gelation Times for Thiol-Ene Reactions with Mercaptopropionates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiol-ene reactions involving mercaptopropionates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My thiol-ene reaction is not gelling or the gelation is too slow. What are the possible causes and solutions?
Slow or incomplete gelation in thiol-ene reactions can be attributed to several factors, often related to the initiation process, reaction stoichiometry, or presence of inhibitors.
For Photo-Initiated Reactions:
-
Insufficient Initiator Concentration: A low concentration of photoinitiator will generate fewer radicals upon UV exposure, leading to a slower reaction.[1] Gradually increase the photoinitiator concentration. For instance, studies have shown that increasing the concentration of LAP (lithium phenyl-2,4,6-trimethylbenzoylphosphinate) from 0.1 mM to 10 mM can dramatically decrease gelation time from approximately 60 seconds to under 10 seconds.[1]
-
Inappropriate UV Light Source: The wavelength of the UV lamp must overlap with the absorbance spectrum of the photoinitiator. Ensure your UV source is appropriate for your chosen photoinitiator (typically in the 320-400 nm range).[2][3] Also, check the intensity of the UV light, as higher intensity can lead to faster gelation.[1][4]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can quench radicals, inhibiting the polymerization process.[1][5] It is crucial to degas the precursor solution by purging with an inert gas like nitrogen or argon before and during polymerization.[3]
For Base-Catalyzed (Michael Addition) Reactions:
-
Incorrect pH: The pH of the reaction medium significantly influences the rate of Michael addition. Higher pH generally leads to faster gelation times due to the increased concentration of thiolate anions.[6][7] For example, in an ETTMP-PEGDA system, adjusting the buffer pH from 6.5 to 8 can substantially decrease the gelation time.[6][7]
-
Inefficient Mixing: Proper mixing is crucial to ensure a homogeneous reaction mixture and rapid gelation. Vortex mixing has been shown to result in faster gelation times compared to hand mixing.[6]
-
Impure Reagents: Residual acidic impurities, such as mercaptopropionic acid in ethoxylated trimethylolpropane (B17298) tri-3-mercaptopropionate (ETTMP), can lower the local pH and significantly slow down the reaction rate.[6][8] Purification of the thiol monomer is recommended.[6][8]
General Considerations for Both Reaction Types:
-
Incorrect Stoichiometry: The molar ratio of thiol to ene functional groups is a critical parameter. While a 1:1 ratio is often a good starting point, systematic variation is recommended to optimize gelation and final hydrogel properties.[4][9] An imbalance can lead to incomplete conversion of the limiting reagent.[3]
My gel is forming too quickly, and I don't have enough working time. How can I slow down the gelation?
Rapid gelation can be problematic for applications requiring precise dispensing or molding.
-
Reduce Initiator Concentration (Photo-initiated): Lowering the photoinitiator concentration will decrease the rate of radical generation and extend the gelation time.[1][10]
-
Lower the pH (Base-catalyzed): Decreasing the pH of the buffer will reduce the concentration of the reactive thiolate species, thereby slowing down the Michael addition reaction.[6][7]
-
Lower the Temperature (Thermally-initiated): For reactions initiated by thermal decomposition of an initiator, lowering the reaction temperature will decrease the rate of initiator decomposition and thus slow down the overall reaction.[3]
What is the effect of the thiol-to-ene molar ratio on the final hydrogel properties?
The stoichiometric ratio of thiol to ene groups not only affects the gelation time but also significantly influences the mechanical properties and swelling behavior of the resulting hydrogel.[4][9] Generally, a stoichiometric balance (1:1) leads to the most crosslinked and mechanically robust hydrogels.[9] Off-stoichiometric ratios can be used to introduce unreacted functional groups on the hydrogel surface for further modification or to tune the network structure.[9]
Data Presentation
Table 1: Effect of Photoinitiator (LAP) Concentration on Gelation Time in a Thiol-Ene System
| LAP Concentration (mM) | Light Intensity (mW/cm²) | Approximate Gelation Time (seconds) |
| 0.1 | 10 | ~60[1] |
| 1.0 | 10 | < 10[1] |
| 10.0 | 10 | < 10[1] |
Table 2: Influence of Buffer pH on Gelation Time in a Base-Catalyzed ETTMP-PEGDA System
| Polymer Concentration (wt%) | Buffer pH | Approximate Gelation Time (minutes) |
| 25 | 6.5 | > 5[7] |
| 35 | 6.5 | > 5[7] |
| 25 | 7.4 | ~3.3[6][8] |
| 35 | 7.4 | ~2.3[6][8] |
| 25 | 8.0 | < 1[7] |
| 35 | 8.0 | < 1[7] |
Experimental Protocols
Protocol 1: Photo-Initiated Thiol-Ene Hydrogel Synthesis
This protocol describes a general procedure for forming hydrogels using UV light to initiate the thiol-ene reaction.[4]
-
Precursor Solution Preparation:
-
Prepare a stock solution of the 'ene'-containing polymer (e.g., 20% w/v PEGDA in PBS).
-
In a separate vial, dissolve the photoinitiator (e.g., 0.5% w/v 2-hydroxy-2-methylpropiophenone) in the 'ene' polymer stock solution.
-
Add the mercaptopropionate thiol to the 'ene'-initiator solution. The molar ratio of thiol to ene groups should be systematically varied (e.g., 1:1, 1:2, 2:1) to achieve the desired hydrogel properties.
-
Vortex the precursor solution for at least 30 seconds to ensure homogeneity.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold of the desired dimensions.
-
Expose the solution to a UV light source (e.g., 365 nm, ~5 mW/cm²) for a predetermined time (e.g., 5-10 minutes). Gelation time will vary based on initiator concentration and light intensity.
-
Carefully remove the crosslinked hydrogel from the mold for subsequent characterization.
-
Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Hydrogel Synthesis
This protocol utilizes a base to catalyze the thiol-ene reaction, avoiding the need for UV light.[4][6]
-
Precursor Solution Preparation:
-
Prepare a stock solution of the 'ene'-containing polymer (e.g., 20% w/v PEGDA) in a buffer of the desired pH (e.g., 0.1 M PBS, pH 7.4).
-
Add the mercaptopropionate thiol to the 'ene' solution at the desired stoichiometric ratio (e.g., 1:1 thiol to ene).
-
Vortex the mixture for approximately 15 seconds.[4]
-
-
Hydrogel Formation:
-
To initiate gelation, ensure the pH of the final solution is appropriate to catalyze the reaction. If necessary, a base catalyst (e.g., triethanolamine (B1662121) to a final concentration of ~1% v/v) can be added.[4]
-
Immediately transfer the solution to a mold.
-
Allow the reaction to proceed at room temperature. Gelation is typically observed within minutes.[4]
-
Visualizations
Caption: Workflow for Photo-Initiated Thiol-Ene Hydrogel Synthesis.
Caption: Workflow for Base-Catalyzed Thiol-Ene Hydrogel Synthesis.
Caption: Troubleshooting Logic for Slow or Incomplete Gelation.
References
- 1. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [iro.uiowa.edu]
- 6. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of thiolated and acrylated nanoparticles using thiol -ene click chemistry: towards novel mucoadhesive materials for drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42093K [pubs.rsc.org]
- 10. Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Preventing by-product formation in thiol-ene reactions with vinyl monomers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the formation of by-products in thiol-ene reactions involving vinyl monomers.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during thiol-ene reactions with vinyl monomers, providing explanations and actionable solutions.
Q1: What are the primary side reactions and by-products when using vinyl monomers (e.g., acrylates) in thiol-ene reactions?
A1: The primary side reaction is the radical chain-growth homopolymerization of the vinyl monomer.[1] While the ideal thiol-ene reaction is a step-growth process involving a propagation and a chain-transfer step, vinyl monomers like acrylates can readily polymerize with themselves.[1][2] This competing reaction consumes the 'ene' functional groups, leading to the formation of a separate polymer chain (e.g., polyacrylate) within the reaction mixture. This disrupts the intended 1:1 thiol-to-ene stoichiometry, resulting in an incomplete reaction, a heterogeneous polymer network, and unreacted thiol groups.[1][3] A minor by-product can also be disulfide formation from the combination of two thiyl radicals, though this is less common.[4]
Q2: My reaction seems incomplete, with a significant amount of unreacted thiol remaining in the final product. What is the likely cause?
A2: This is a classic symptom of vinyl monomer homopolymerization.[1] The chain-growth polymerization of the vinyl 'ene' often proceeds at a competitive rate with the thiol-ene chain-transfer step.[2] When homopolymerization dominates, the 'ene' functional groups are consumed, leaving an excess of thiol groups with no corresponding 'ene' to react with.[1] This is particularly prevalent in formulations with a 1:1 molar ratio of thiol-to-ene functional groups when using monomers prone to homopolymerization.[1]
Q3: How can I minimize or prevent the homopolymerization of my vinyl monomer to improve the yield of the desired thiol-ene product?
A3: Several strategies can be employed to favor the thiol-ene pathway over vinyl homopolymerization:
-
Adjust Stoichiometry: The most effective method is to use an off-stoichiometric formulation with an excess of thiol .[3][5] Increasing the thiol concentration enhances the rate of the chain-transfer step, where the carbon-centered radical abstracts a hydrogen from a thiol.[6] This makes it more probable for the radical to participate in the desired thiol-ene reaction rather than adding to another vinyl monomer.[3][6]
-
Select Appropriate 'Ene' Monomers: Choose electron-rich alkenes, such as vinyl ethers or norbornenes. These monomers are highly reactive toward the thiol-ene addition but exhibit little to no tendency to homopolymerize under radical conditions.[2][3]
-
Use Additives: The addition of a chain transfer agent, such as dithiothreitol (B142953) (DTT), can help reduce polymerization by-products by promoting more efficient chain transfer.[6]
-
Control Inhibitors: For formulations with limited shelf-life, the use of radical scavengers and acidic compounds can prevent premature polymerization ("dark reactions") that can occur during storage.[7]
Q4: The surface of my polymer is tacky or uncured after photopolymerization in air. What causes this and how can it be prevented?
A4: A tacky surface is a clear sign of oxygen inhibition.[8][9] Molecular oxygen is a radical scavenger that reacts rapidly with both the initiating radicals and the propagating carbon-centered radicals to form stable, less reactive peroxy radicals.[8][10] This process effectively quenches the polymerization chain, particularly at the air-interface where oxygen concentration is highest.[8]
While thiol-ene systems are inherently less sensitive to oxygen than pure acrylate (B77674) systems (because thiols can react with peroxy radicals to regenerate reactive thiyl radicals), inhibition can still occur.[1][9][11] To prevent it, you can:
-
Increase Initiator Concentration: A higher concentration of photoinitiator generates a larger initial burst of radicals, which helps to consume dissolved oxygen more quickly.[8]
-
Increase Light Intensity: Higher UV light intensity accelerates the rate of radical generation, helping to outcompete the rate of oxygen inhibition.[8][10]
-
Exclude Oxygen: The most direct method is to remove oxygen from the environment. This can be done by purging the reaction chamber with an inert gas like nitrogen or argon before and during curing.[8] Another highly effective method, especially for thin films, is lamination, where a transparent barrier film is placed over the liquid resin before curing to physically block oxygen.[8]
-
Optimize Thiol Concentration: Increasing the concentration of the thiol monomer can also help mitigate oxygen inhibition.[8]
Q5: My premixed thiol-ene formulation becomes viscous or gels during storage, even in the dark. How can I improve its shelf-life?
A5: This issue, often called a "dark reaction," is due to premature polymerization initiated by trace radicals, or basic or peroxide impurities in the monomers.[7] To enhance storage stability, a two-component stabilizer system is often effective:
-
Radical Inhibitor: Add a radical scavenger like 4-methoxyphenol (B1676288) (MeHQ) to inhibit the premature homopolymerization of vinyl monomers.[7]
-
Acidic Stabilizer: Add an acidic compound such as phenylphosphonic acid (PPA) to suppress the base-catalyzed deprotonation of thiols, which can initiate Michael addition side reactions.[7]
Quantitative Data Summary
The following tables summarize key quantitative data and troubleshooting strategies.
Table 1: Effect of Thiol:Ene Stoichiometry on Reaction Outcome with Acrylate Monomers
| Thiol:Ene Ratio (Functional Groups) | Primary Reaction Pathway | Expected Outcome | Purity of Thioether Product |
|---|---|---|---|
| 1:1 | Competition between Thiol-Ene & Homopolymerization | Incomplete thiol conversion; heterogeneous network.[1] | Moderate to Low |
| > 1:1 (e.g., 1.2:1) | Thiol-Ene Step-Growth Favored | High functional group conversion; more uniform network.[5] | High |
| 1:4 (Thiol:Acrylate) | Optimized for Equivalent Conversion | Leads to roughly equivalent conversion of both functional groups.[1] | System Dependent |
| < 1:1 (e.g., 1:1.2) | Homopolymerization Dominates | Significant unreacted thiol; formation of polyacrylate. | Very Low |
Table 2: Troubleshooting Quick Reference Guide
| Observed Problem | Probable Cause(s) | Recommended Solutions |
|---|---|---|
| Low yield, unreacted thiol | Vinyl monomer homopolymerization[1] | Increase thiol:ene ratio; switch to non-homopolymerizing 'ene' (vinyl ether).[3][5] |
| Tacky/uncured surface | Oxygen inhibition[8][9] | Purge with N₂/Ar; use lamination; increase initiator/light intensity.[8] |
| High reaction viscosity | Low cross-linking density due to side reactions | Verify monomer stoichiometry; ensure efficient initiator.[3] |
| Premature gelling in storage | "Dark reactions" (radical/base initiated)[7] | Add radical inhibitor (MeHQ) and acidic stabilizer (PPA).[7] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the key chemical pathways and troubleshooting logic.
Caption: Competing reaction pathways in thiol-vinyl systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-stoichiometry improves the photostructuring of thiol–enes through diffusion-induced monomer depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. radtech.org [radtech.org]
Controlling the reaction kinetics of base-catalyzed thiol-ene polymerization.
Welcome to the technical support center for base-catalyzed thiol-ene polymerization, also known as the thiol-Michael addition reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your base-catalyzed thiol-ene polymerization experiments.
Issue 1: Slow or Incomplete Reaction
Question: My thiol-ene reaction is proceeding very slowly or not reaching completion. What are the possible causes and how can I troubleshoot this?
Answer:
A slow or incomplete reaction in a base-catalyzed thiol-ene system can be attributed to several factors. Here's a systematic guide to help you identify and resolve the issue:
-
Inhibitors in Reagents: Commercial thiols and 'enes' (especially acrylates) often contain inhibitors to prevent premature polymerization during storage.[1] These inhibitors can significantly slow down or even halt your reaction.
-
Solution: Purify your reagents before use. A common method is to pass the thiol (e.g., ethoxylated trimethylolpropane (B17298) tri-3-mercaptopropionate - ETTMP) and the 'ene' (e.g., poly(ethylene glycol) diacrylate - PEGDA) through a column of basic alumina (B75360) to remove acidic inhibitors like mercaptopropionic acid (MPA) and hydroquinone (B1673460) monomethyl ether (MEHQ).[1] The height of the alumina column can impact the purification efficiency and subsequently the gelation time.[1]
-
-
Suboptimal pH: The base-catalyzed thiol-Michael addition is highly pH-dependent.[1][2] The reaction relies on the deprotonation of the thiol to form a nucleophilic thiolate anion. If the pH is too low, the thiol will not be sufficiently deprotonated, leading to a slow reaction.
-
Solution: Ensure the pH of your reaction mixture is appropriate for the chosen thiol and base. For many systems, a pH of 7.4 is effective and physiologically relevant.[1][2] Increasing the pH can significantly accelerate the reaction rate.[1][2] For example, in an ETTMP-PEGDA hydrogel system, a higher pH results in faster gelation times.[1][2]
-
-
Insufficient Base Catalyst: The concentration and strength of the base catalyst are crucial.
-
Solution: If using a weak base, consider increasing its concentration. Alternatively, switching to a stronger base can increase the concentration of the reactive thiolate anion and accelerate the reaction. However, be aware that very strong bases can sometimes lead to side reactions.
-
-
Reactant Structure and Steric Hindrance: The structure of both the thiol and the 'ene' can influence the reaction kinetics.
-
Thiol: The acidity of the thiol (pKa) and steric hindrance around the thiol group play a role. Primary thiols are generally more reactive than secondary or tertiary thiols due to reduced steric hindrance.[3]
-
'Ene': The reactivity of the Michael acceptor is critical. Electron-poor alkenes are more susceptible to nucleophilic attack by the thiolate anion. The structure of the substituent on the 'ene' can also introduce steric hindrance.
-
-
Low Reactant Concentration: Lower concentrations of thiol and 'ene' will naturally lead to a slower reaction rate due to a lower frequency of molecular collisions.
Issue 2: Poor Reproducibility and Inconsistent Gelation Times
Question: I am observing significant variations in gelation times between batches, even when I think I'm using the same protocol. Why is this happening and what can I do to improve reproducibility?
Answer:
Inconsistent gelation times are a common frustration in polymerization experiments. The root cause often lies in subtle variations in experimental conditions and reagent quality.
-
Inconsistent Reagent Purification: The most likely culprit for irreproducibility is inconsistent removal of inhibitors.
-
Variations in pH: Small fluctuations in the pH of your buffer or reaction mixture can lead to significant changes in reaction kinetics.
-
Solution: Prepare buffers carefully and verify the pH with a calibrated pH meter before each experiment. Be mindful that the addition of unpurified reagents can alter the pH of the mixture.[1]
-
-
Mixing Technique: The method and duration of mixing can impact the homogeneity of the reaction mixture and thus the gelation time.
-
Storage of Pre-mixed Solutions: If you pre-mix your thiol and 'ene' reagents, they can slowly react over time, even at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of base-catalyzed thiol-ene polymerization?
A1: The base-catalyzed thiol-ene reaction, also known as the thiol-Michael addition, proceeds via a conjugate addition mechanism. A base is used to deprotonate the thiol (R-SH), forming a highly nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the β-carbon of an electron-deficient alkene (the Michael acceptor), leading to the formation of a carbanion intermediate. This intermediate is then protonated by another thiol molecule, regenerating the thiolate anion and completing the addition to form a thioether linkage. This process repeats, leading to polymerization.[4][5]
Q2: How does the structure of the thiol and 'ene' affect the reaction kinetics?
A2: The structure of the reactants has a significant impact on the reaction rate:
-
Thiol: The acidity of the thiol is a key factor. Thiols with lower pKa values are more readily deprotonated, leading to a higher concentration of the reactive thiolate anion. However, the nucleophilicity of the resulting thiolate also plays a role. Steric hindrance around the thiol group can slow down the reaction.[3][6] For mercaptopropionates, the reaction is often limited by the propagation step, and less stable (more basic) thiolates react faster.[6]
-
'Ene' (Michael Acceptor): The reactivity of the 'ene' is determined by the electron-withdrawing nature of its substituents. More electron-deficient alkenes (e.g., acrylates, vinyl sulfones, maleimides) are more reactive Michael acceptors and will react faster.[4] The electrophilicity of the Michael acceptor is a good predictor of its reactivity.[4]
Q3: What is the difference between a base-catalyzed and a nucleophile-initiated thiol-Michael addition?
A3: While both lead to the same product, the initiation mechanism differs:
-
Base-catalyzed: A base (e.g., an amine) deprotonates the thiol to form the reactive thiolate anion.[6]
-
Nucleophile-initiated: A nucleophile (e.g., a phosphine (B1218219) or a primary/secondary amine) directly attacks the Michael acceptor, generating an enolate intermediate. This enolate then deprotonates a thiol molecule to form the thiolate anion, which then participates in the propagation cycle.[6][7] For some systems, nucleophilic initiation can be more efficient than base catalysis.[7]
Q4: Can I monitor the reaction kinetics in real-time?
A4: Yes, several techniques can be used to monitor the kinetics of thiol-ene polymerization in real-time:
-
Rheometry: This is a powerful technique for monitoring the gelation process. The gel point can be determined by observing the crossover of the storage modulus (G') and the loss modulus (G'').[1]
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy: This method allows for the simultaneous monitoring of the consumption of both thiol (S-H) and 'ene' (C=C) functional groups.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can be used to follow the disappearance of reactant peaks and the appearance of product peaks over time.[9]
Q5: Are there any common side reactions I should be aware of?
A5: While the thiol-Michael addition is generally a very efficient and clean reaction, potential side reactions can occur:
-
Disulfide Formation: Thiols can be oxidized to form disulfide bonds, especially in the presence of oxygen or other oxidizing agents. This can be more of a concern in radical-initiated systems but can also occur under certain conditions in base-catalyzed reactions.
-
Homopolymerization of the 'Ene': While less common in base-catalyzed systems compared to radical-initiated ones, some highly reactive Michael acceptors may undergo a degree of anionic homopolymerization.
Quantitative Data
The following tables summarize quantitative data on factors affecting the kinetics of base-catalyzed thiol-ene polymerization.
Table 1: Effect of Purification Column Height on Gelation Time and Residual Inhibitor Concentration [1]
| Purification Column Height (cm) | Gelation Time (25 wt% hydrogel) (min) | Gelation Time (35 wt% hydrogel) (min) | Residual Mercaptopropionic Acid (MPA) (mM) |
| 0 | No Gelation | No Gelation | ~81 |
| 0.635 | No Gelation | No Gelation | ~38 |
| 1.27 | 10.7 | 13.0 | Not Reported |
| 2.54 | ~3.3 | ~2.3 | Not Reported |
| 3.81 | ~3.3 | ~2.3 | 0.18 |
| 6.35 | ~3.3 | ~2.3 | Not Reported |
All samples were prepared using a buffer pH of 7.4 and 15 seconds of vortex mixing.
Table 2: Effect of pH and Polymer Concentration on Gelation Time [1][2]
| Polymer Concentration (wt%) | Buffer pH | Average Gelation Time (min) |
| 25 | 6.0 | > 10 |
| 25 | 7.4 | ~3.3 |
| 25 | 8.0 | < 2 |
| 35 | 6.0 | ~8 |
| 35 | 7.4 | ~2.3 |
| 35 | 8.0 | < 1.5 |
Table 3: Effect of Mixing Method and Duration on Gelation Time [1][2]
| Polymer Concentration (wt%) | Mixing Method | Mixing Duration (s) | Average Gelation Time (min) |
| 25 | Hand Shaking | 5 | Slower |
| 25 | Hand Shaking | 10 | Slower |
| 25 | Vortexing | 5 | Faster |
| 25 | Vortexing | 15 | ~3.3 |
| 25 | Vortexing | 25 | Fastest |
| 35 | Hand Shaking | 5 | Slower |
| 35 | Hand Shaking | 10 | Slower |
| 35 | Vortexing | 5 | Faster |
| 35 | Vortexing | 15 | ~2.3 |
| 35 | Vortexing | 25 | Fastest |
Experimental Protocols
Protocol 1: Purification of Thiol and 'Ene' Monomers [1]
Objective: To remove inhibitors from commercially available thiol and 'ene' monomers.
Materials:
-
Thiol monomer (e.g., ETTMP)
-
'Ene' monomer (e.g., PEGDA)
-
Basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool
-
Vacuum flask and vacuum source
Procedure:
-
Plug the bottom of the glass column with a small amount of glass wool.
-
Add basic alumina to the column to the desired height (e.g., 3.81 cm).[1]
-
Add the thiol or 'ene' monomer to the top of the alumina bed. The mass of the monomer should be approximately twice the mass of the alumina.
-
Apply a vacuum to the flask connected to the column to pull the monomer through the alumina.
-
Collect the purified monomer in the vacuum flask.
-
Store the purified monomers under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.
Protocol 2: Monitoring Gelation Kinetics using Rheometry [1]
Objective: To determine the gelation time of a base-catalyzed thiol-ene polymerization.
Materials:
-
Purified thiol monomer
-
Purified 'ene' monomer
-
Buffer solution of the desired pH
-
Rheometer with a parallel plate geometry
Procedure:
-
Equilibrate the rheometer to the desired experimental temperature.
-
In a vial, add the buffer solution.
-
Add the purified thiol and 'ene' monomers to the buffer in the desired stoichiometric ratio (e.g., a 2:3 thiol-to-acrylate molar ratio for a trifunctional thiol and a difunctional acrylate).[1][2]
-
Mix the components thoroughly for a standardized duration using a vortex mixer (e.g., 15 seconds).[1][2]
-
Immediately pipette the required volume of the reaction mixture onto the bottom plate of the rheometer.
-
Lower the top plate to the desired gap height.
-
Start the time sweep experiment, monitoring the storage modulus (G') and loss modulus (G'') as a function of time at a constant frequency and strain within the linear viscoelastic region.
-
The gel point is identified as the time at which G' and G'' crossover.
Visualizations
Caption: Mechanism of Base-Catalyzed Thiol-Ene Polymerization.
Caption: Troubleshooting Workflow for Slow Base-Catalyzed Thiol-Ene Reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Chain transfer constant of Ethyl 2-mercaptopropionate in different monomer systems.
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Chain Transfer Constants of Structurally Similar Thiols
To provide a frame of reference for the expected reactivity of Ethyl 2-mercaptopropionate, the following table summarizes the chain transfer constants of other relevant thiol compounds in common monomer systems. It is crucial to note that these values are for comparison and the actual Ctr for this compound may vary.
| Chain Transfer Agent | Monomer System | Temperature (°C) | Chain Transfer Constant (Ctr) |
| Reference Thiols for Styrene Polymerization | |||
| n-Butyl Mercaptan | Styrene | 100 | 22 |
| tert-Butyl Mercaptan | Styrene | 60 | 3.6 |
| n-Dodecyl Mercaptan | Styrene | 60 | 14.8 |
| Ethyl Thioglycolate | Styrene | 60 | 58 |
| Reference Thiols for Methyl Methacrylate (MMA) Polymerization | |||
| n-Butyl Mercaptan | Methyl Methacrylate | 60 | 0.67 |
| tert-Butyl Mercaptan | Methyl Methacrylate | 60 | 0.16 |
| n-Dodecyl Mercaptan | Methyl Methacrylate | 80 | 0.66 |
| Thioglycolic Acid | Methyl Methacrylate | - | 0.63-0.75[1] |
| Reference Thiols for Vinyl Acetate Polymerization | |||
| n-Butyl Mercaptan | Vinyl Acetate | 60 | 48 |
| tert-Butyl Mercaptan | Vinyl Acetate | 60 | 25 |
Experimental Protocols: Determining the Chain Transfer Constant (Mayo Method)
The most common method for determining the chain transfer constant is the Mayo method. This technique involves running a series of polymerizations at low monomer conversions with varying concentrations of the chain transfer agent.
Objective: To determine the chain transfer constant (Ctr) of this compound.
Materials:
-
Monomer (Styrene, Methyl Methacrylate, or Vinyl Acetate), freshly distilled to remove inhibitor.
-
This compound (CTA).
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)).
-
Solvent (e.g., Toluene, Benzene, or Bulk polymerization).
-
Reaction vessel (e.g., Schlenk tubes or a jacketed glass reactor).
-
Nitrogen or Argon source for inert atmosphere.
-
Constant temperature bath.
-
Method for determining polymer molecular weight (e.g., Gel Permeation Chromatography (GPC) or viscometry).
-
Precipitating solvent (e.g., Methanol, Hexane).
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in separate, sealed vessels. Each mixture should contain a constant concentration of monomer and initiator, but a different, known concentration of this compound. A control reaction with no CTA should also be prepared.
-
Degassing: Deoxygenate each reaction mixture by bubbling with an inert gas (Nitrogen or Argon) for a sufficient time (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed reaction vessels in a constant temperature bath to initiate polymerization. The temperature should be chosen based on the decomposition kinetics of the selected initiator.
-
Low Conversion: It is critical to stop the polymerizations at low monomer conversion (typically <10%). This ensures that the concentrations of monomer and CTA remain relatively constant throughout the experiment. The reaction time will need to be determined empirically.
-
Isolation of Polymer: Terminate the polymerizations by rapidly cooling the reaction mixtures and exposing them to air. Precipitate the polymer by pouring the reaction mixture into a large excess of a suitable non-solvent.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent to remove any unreacted monomer, initiator, and CTA, and dry the polymer to a constant weight under vacuum.
-
Molecular Weight Determination: Determine the number-average degree of polymerization (DPn) of each polymer sample using a calibrated GPC or another appropriate method.
-
Data Analysis (Mayo Plot): The chain transfer constant is determined using the Mayo equation:
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
Where:
-
DPn is the number-average degree of polymerization of the polymer prepared in the presence of the CTA.
-
DPn,0 is the number-average degree of polymerization of the polymer prepared in the absence of the CTA.
-
Ctr is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent (this compound).
-
[M] is the concentration of the monomer.
Plot 1/DPn versus the ratio [S]/[M]. The data should yield a straight line. The slope of this line is the chain transfer constant, Ctr.
-
Mandatory Visualization
Caption: Experimental workflow for determining the chain transfer constant using the Mayo method.
Troubleshooting Guides and FAQs
Question 1: My polymerization is inhibited or shows a long induction period after adding this compound. What could be the cause?
Answer:
-
Oxygen Contamination: Thiols can react with oxygen, which can inhibit radical polymerization. Ensure that your monomer, solvent, and reaction vessel are thoroughly deoxygenated before initiating the polymerization.
-
Impure Chain Transfer Agent: Impurities in the this compound could act as inhibitors. Consider purifying the CTA by distillation if purity is a concern.
-
High CTA Concentration: While CTAs are used to control molecular weight, very high concentrations can sometimes lead to retardation or inhibition, depending on the reactivity of the thiyl radical formed. Try reducing the concentration of the CTA.
Question 2: The molecular weight of my polymer is not significantly reduced, even after adding this compound. Why is this happening?
Answer:
-
Insufficient CTA Concentration: The reduction in molecular weight is directly proportional to the concentration of the CTA. You may need to increase the amount of this compound in your reaction.
-
Low Reactivity with the Specific Monomer: The chain transfer constant is a measure of the relative reactivity of the CTA compared to the monomer. It's possible that for your specific monomer and reaction conditions, this compound has a lower Ctr than expected. You may need to determine the Ctr experimentally.
-
Incorrect Experimental Conditions: Temperature can influence the rates of both propagation and chain transfer. Ensure your polymerization is running at the intended temperature.
Question 3: I am observing a broad molecular weight distribution (high polydispersity index, PDI) in my final polymer. How can I narrow it?
Answer:
-
Optimize CTA Concentration: The concentration of the chain transfer agent plays a crucial role in controlling the PDI. A more uniform distribution of chain lengths is often achieved at an optimal CTA concentration.
-
Ensure Homogeneous Reaction Conditions: Good mixing is essential to ensure that the CTA is evenly distributed throughout the reaction medium.
-
Maintain Low Conversion: When determining the Ctr or aiming for narrow PDI, keeping the monomer conversion low helps to maintain a constant ratio of CTA to monomer, leading to more uniform polymer chains. For producing polymers with narrow PDI at higher conversions, controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) might be more suitable.
Question 4: Is this compound suitable for emulsion polymerization?
Answer:
Yes, mercaptopropionate esters have been shown to be effective chain transfer agents in emulsion polymerization of acrylic monomers.[2] However, the water solubility of the CTA can be a factor. The ethyl ester has limited water solubility, so it will primarily reside in the monomer droplets and polymer particles. This can be advantageous for controlling the molecular weight of the polymer formed within the particles.
Question 5: How does the structure of this compound affect its performance as a CTA?
Answer:
The key functional group is the thiol (-SH) group. The reactivity of the S-H bond determines the efficiency of the chain transfer process. The ester group (-COOCH2CH3) influences the solubility and compatibility of the CTA with the monomer and solvent system. Compared to a simple alkyl mercaptan, the ester group may slightly alter the reactivity of the thiol group due to electronic effects.
References
Minimizing impurities in the synthesis of Ethyl 2-mercaptopropionate
Technical Support Center: Synthesis of Ethyl 2-mercaptopropionate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Our aim is to help you minimize impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is the primary synthetic route for this compound?
The most common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between an ethyl 2-halopropionate (typically ethyl 2-bromopropionate) and a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH). This SN2 reaction displaces the halide to form the desired thiol.
DOT Script for Synthesis Pathway:
Caption: General synthesis pathway for this compound.
2. I am observing a significant amount of a higher boiling point impurity. What could it be and how can I minimize it?
A common high-boiling impurity is the corresponding thioether, ethyl 2-(1-ethoxy-1-oxopropan-2-ylthio)propanoate . This impurity arises from the reaction of the initially formed this compound (acting as a nucleophile) with unreacted ethyl 2-bromopropionate.
To minimize the formation of this thioether:
-
Use an excess of sodium hydrosulfide: Employing a molar excess of NaSH (e.g., 1.5 to 2 equivalents) ensures that the ethyl 2-bromopropionate is more likely to react with the hydrosulfide anion rather than the thiolate product.[1]
-
Control the addition of ethyl 2-bromopropionate: Adding the alkyl halide slowly to the solution of sodium hydrosulfide maintains a high concentration of the sulfur nucleophile throughout the reaction.
-
Maintain a moderate reaction temperature: Higher temperatures can sometimes favor the formation of the thioether.
DOT Script for Thioether Formation:
Caption: Formation of the thioether impurity.
3. My product is turning cloudy and I'm isolating a solid-like material. What is this impurity?
This is likely the disulfide, diethyl 2,2'-disulfanediyldipropanoate , which forms from the oxidation of two molecules of this compound. Thiols are susceptible to oxidation, especially in the presence of air (oxygen).
To prevent disulfide formation:
-
Maintain an inert atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degassing them before use can be beneficial.
-
Workup conditions: During the workup, avoid prolonged exposure to air. Acidifying the reaction mixture to a pH of around 2-3 can help to keep the thiol in its protonated form, which is less susceptible to oxidation than the thiolate anion.
DOT Script for Disulfide Formation:
Caption: Oxidation of the desired product to a disulfide impurity.
4. What are other potential impurities I should be aware of?
-
Unreacted Starting Material: Incomplete reaction can leave residual ethyl 2-bromopropionate.
-
Hydrolysis Products: If water is present, particularly under basic or acidic conditions with heating, the ester functional group can hydrolyze to form 2-mercaptopropionic acid.
-
Solvent Adducts: Depending on the solvent used, there is a possibility of forming adducts.
5. My reaction yield is low. What are the common causes and how can I troubleshoot this?
Troubleshooting Low Yield:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the quality and reactivity of your starting materials. - Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or GC. - Ensure efficient stirring to overcome any mass transfer limitations. |
| Side Reactions | - To minimize thioether formation, use an excess of sodium hydrosulfide. - To prevent disulfide formation, maintain an inert atmosphere. |
| Product Loss During Workup | - Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. - Avoid vigorous shaking during extraction to prevent the formation of stable emulsions. If an emulsion forms, adding brine can help to break it. |
| Product Volatility | - this compound is relatively volatile. Be cautious during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating of the rotovap bath. |
| Degradation | - Thiols can be sensitive to strong acids or bases, especially at elevated temperatures. Use mild workup conditions where possible. |
DOT Script for Troubleshooting Logic:
Caption: A decision-making workflow for troubleshooting low yields.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Ethyl 2-bromopropionate
-
Sodium hydrosulfide (NaSH), anhydrous
-
Ethanol (B145695), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium hydrosulfide (1.5 eq.) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Reactant: Slowly add ethyl 2-bromopropionate (1.0 eq.) to the stirred solution at room temperature. An exotherm may be observed. Maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC or GC.
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to neutralize the excess NaSH and bring the pH to approximately 7.
-
Solvent Removal: Remove the ethanol under reduced pressure, being careful not to lose the volatile product.
-
Extraction: To the remaining aqueous residue, add water and extract with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl 2-bromopropionate | 181.03 | 159 | 1.394 |
| Sodium Hydrosulfide | 56.06 | Decomposes | 1.79 |
| This compound | 134.20 | 145-146 | 1.031 |
Table 2: Typical Impurity Profile from GC-MS Analysis
| Impurity | Typical Retention Time (Relative) | Key Mass Fragments (m/z) | Potential Cause |
| This compound | 1.00 | 134, 88, 61, 45 | - |
| Ethyl 2-bromopropionate | ~0.95 | 180, 182, 135, 137, 101, 103 | Incomplete reaction |
| Diethyl 2,2'-disulfanediyldipropanoate | >1.5 | 266, 133, 88, 61 | Oxidation of product |
| Ethyl 2-(1-ethoxy-1-oxopropan-2-ylthio)propanoate | >1.5 | 234, 161, 133, 88, 61 | Reaction of product with starting material |
| 2-Mercaptopropionic acid | Variable (may require derivatization) | - | Hydrolysis of the ester |
References
Impact of oxygen on the efficiency of emulsion polymerization with mercaptan chain-transfer agents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with emulsion polymerization, specifically focusing on the impact of oxygen when using mercaptan chain-transfer agents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during emulsion polymerization experiments involving mercaptan chain-transfer agents, with a particular focus on the role of oxygen.
Q1: My polymerization is not starting, or there is a long induction period. What are the likely causes?
A1: An extended induction period or failure to initiate polymerization is a common issue, often related to the presence of inhibitors.[1][2]
-
Oxygen Inhibition: Dissolved oxygen is a potent free-radical scavenger and a primary cause of polymerization inhibition.[3][4] It reacts with initiating radicals, preventing them from starting the polymer chains. Even trace amounts of oxygen can lead to significant delays.[1]
-
Monomer Inhibitors: Commercial monomers often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. These must be removed before use.
-
Impurities: Other impurities in the reactants or reaction medium can also act as inhibitors.
Troubleshooting Steps:
-
Deoxygenate the System: Thoroughly purge the reaction vessel, monomer, and aqueous phase with an inert gas like nitrogen or argon for at least 30 minutes prior to heating and initiation.[5] Maintain a positive inert gas pressure throughout the experiment.
-
Remove Monomer Inhibitors: Pass the monomer through a column of activated alumina (B75360) to remove storage inhibitors.[6]
-
Use High-Purity Reagents: Ensure all chemicals, including water and surfactants, are of high purity and free from contaminants.
Q2: The final polymer has a lower molecular weight than expected, even after accounting for the chain-transfer agent. Why is this happening?
A2: While mercaptans are used to control and lower molecular weight, an unexpectedly low molecular weight can be caused by the presence of oxygen.[3] Oxygen can react with growing polymer chains, leading to premature termination.[3] This results in shorter polymer chains and consequently, a lower average molecular weight.
Troubleshooting Steps:
-
Improve Deoxygenation: Enhance your deoxygenation procedure to minimize the presence of oxygen.
-
Monitor Oxygen Levels: If possible, use a dissolved oxygen probe to measure and confirm low oxygen levels before and during polymerization.
-
Consider Initiator Efficiency: The presence of oxygen can also reduce initiator efficiency, leading to a lower overall rate of polymerization and potentially affecting the final molecular weight distribution.
Q3: I'm observing poor conversion rates in my emulsion polymerization. What could be the problem?
A3: Low monomer conversion can be attributed to several factors, with oxygen inhibition being a primary suspect.[6]
-
Oxygen Inhibition: As mentioned, oxygen consumes free radicals, which are necessary for chain propagation. This slows down or even stops the polymerization, leading to incomplete monomer conversion.[4]
-
Inadequate Initiator Concentration: Insufficient initiator will result in a low concentration of primary radicals, leading to a slow polymerization rate and potentially low conversion.[2]
-
Poor Emulsion Stability: If the emulsion is not stable, phase separation can occur, hindering the polymerization process.[2]
Troubleshooting Steps:
-
Ensure an Oxygen-Free Environment: Rigorous deoxygenation is crucial.
-
Optimize Initiator Concentration: Ensure the initiator concentration is appropriate for the desired reaction kinetics.
-
Verify Emulsion Stability: Check the surfactant type and concentration to ensure a stable emulsion is formed.
Q4: How does the type of mercaptan chain-transfer agent affect its sensitivity to oxygen?
A4: While the literature does not provide extensive direct comparisons of different mercaptans under varying oxygen concentrations, the inherent reactivity of the mercaptan can play a role. The efficiency of a chain-transfer agent is given by its chain-transfer constant (Ctr).[7] Mercaptans with higher Ctr values are more efficient at transferring the radical chain. The presence of oxygen introduces a competing reaction for the polymer radical. The overall impact will depend on the relative rates of chain transfer, propagation, and reaction with oxygen.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for mercaptan chain-transfer agents.
Table 1: Chain-Transfer Constants (Ctr) for Common Mercaptans in Styrene and Methyl Methacrylate (MMA) Polymerization
| Chain-Transfer Agent | Monomer | Temperature (°C) | Chain-Transfer Constant (Ctr) | Reference |
| n-Dodecyl Mercaptan | Styrene | 60 | 18.7 ± 1 | [7] |
| tert-Dodecyl Mercaptan | Styrene | 50 | 2.9 | [8] |
| n-Butyl Mercaptan | Methyl Acrylate | 60 | 1.69 ± 0.17 | [7] |
| n-Octyl Mercaptan | Styrene | 50 | 19 | [7] |
Note: The performance of a chain-transfer agent is highly dependent on the specific monomer, solvent, and temperature used in the polymerization.[7]
Table 2: Qualitative Impact of Oxygen on Emulsion Polymerization Parameters
| Parameter | Impact of Increased Oxygen Concentration |
| Induction Period | Increases |
| Polymerization Rate | Decreases |
| Final Monomer Conversion | Decreases |
| Average Molecular Weight | Decreases |
Experimental Protocols
1. Protocol for Emulsion Polymerization under an Inert Atmosphere
This protocol outlines the general steps for conducting an emulsion polymerization under an oxygen-free environment.
-
Materials:
-
Monomer (inhibitor removed)
-
Deionized water
-
Surfactant
-
Initiator (e.g., potassium persulfate)
-
Mercaptan chain-transfer agent
-
Reaction vessel (e.g., three-neck round-bottom flask) equipped with a condenser, mechanical stirrer, and nitrogen/argon inlet and outlet.[9]
-
-
Procedure:
-
Setup: Assemble the reaction vessel with the condenser, stirrer, and gas lines. Ensure all connections are airtight.[9]
-
Deoxygenation:
-
Add deionized water and surfactant to the reaction vessel.
-
Begin stirring and bubble nitrogen or argon through the solution for at least 30 minutes to remove dissolved oxygen.[5]
-
In a separate, sealed vessel, deoxygenate the monomer and the chain-transfer agent by bubbling with the inert gas.
-
-
Heating: Heat the aqueous phase to the desired reaction temperature while maintaining a gentle flow of the inert gas.[5]
-
Initiation:
-
Once the temperature is stable, add the deoxygenated monomer and chain-transfer agent to the reactor. Allow the mixture to emulsify and reach thermal equilibrium.
-
Dissolve the initiator in a small amount of deoxygenated deionized water and add it to the reactor to start the polymerization.[5]
-
-
Polymerization: Maintain a constant temperature and stirring speed throughout the reaction under a positive pressure of the inert gas.[5]
-
Completion: Once the desired conversion is reached, cool the reactor to room temperature.
-
2. Protocol for Measuring Dissolved Oxygen (Winkler Titration Method)
The Winkler method is a classic titrimetric method for determining the concentration of dissolved oxygen in an aqueous sample.[10]
-
Reagents:
-
Manganese sulfate (B86663) solution
-
Alkali-iodide-azide reagent
-
Concentrated sulfuric acid
-
Standardized sodium thiosulfate (B1220275) solution
-
Starch indicator solution
-
-
Procedure:
-
Sample Collection: Carefully fill a glass-stoppered bottle (BOD bottle) completely with the aqueous sample, ensuring no air bubbles are trapped inside.[10]
-
Fixing the Oxygen:
-
Immediately add 2 mL of manganese sulfate solution and 2 mL of alkali-iodide-azide reagent to the bottle, introducing the pipette tips just below the surface of the liquid.[10]
-
Stopper the bottle, avoiding air bubbles, and mix by inverting several times. A precipitate will form.[10]
-
Allow the precipitate to settle.
-
-
Acidification:
-
Add 2 mL of concentrated sulfuric acid, allowing the acid to run down the neck of the bottle.[10]
-
Restopper and mix until the precipitate dissolves. The solution will turn a yellow-brown color due to the liberated iodine.
-
-
Titration:
-
Measure a known volume of the solution into a flask.
-
Titrate with the standardized sodium thiosulfate solution until the solution becomes a pale straw color.[10]
-
Add a few drops of starch indicator solution, which will turn the solution blue.[10]
-
Continue the titration dropwise until the blue color disappears.[10]
-
-
Calculation: The concentration of dissolved oxygen is calculated based on the volume of titrant used.
-
3. Protocol for Determination of Mercaptan Concentration (Potentiometric Titration)
This method can be used to determine the concentration of mercaptans in a sample.
-
Apparatus:
-
Potentiometric titrator
-
Silver sulfide (B99878) indicator electrode
-
Reference electrode
-
-
Reagents:
-
Silver nitrate (B79036) (AgNO3) titrant (e.g., 0.01 M in isopropanol)
-
Appropriate solvent (e.g., isopropanol, sodium acetate (B1210297) solution)
-
-
Procedure:
-
Sample Preparation: Dissolve a known amount of the latex or organic phase containing the mercaptan in the chosen solvent.
-
Titration: Titrate the sample with the standardized silver nitrate solution. The silver ions will react with the mercaptan's sulfur atom.
-
Endpoint Detection: The endpoint of the titration is detected as a sharp change in the potential, which is measured by the electrode system. The volume of titrant used to reach the equivalence point is recorded.
-
Calculation: The concentration of the mercaptan is calculated from the volume of silver nitrate solution consumed.
-
Visualizations
Caption: Troubleshooting workflow for low monomer conversion.
Caption: Workflow for oxygen-sensitive emulsion polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. researchgate.net [researchgate.net]
- 4. radtech.org [radtech.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. The Winkler Method - Measuring Dissolved Oxygen [serc.carleton.edu]
Technical Support Center: Purification of Ethyl 2-mercaptopropionate
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-mercaptopropionate. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurity is the corresponding disulfide, bis(ethyl 2-propionate) disulfide, which forms through the oxidation of the thiol group. Other potential impurities can include unreacted starting materials from the synthesis, such as 2-mercaptopropionic acid or ethyl 2-bromopropionate, residual solvents, and byproducts from side reactions.
Q2: My purified this compound has a yellow tint. What is the likely cause?
A2: A yellow discoloration in thiol samples is often an indication of the presence of disulfide impurities. Thiols are susceptible to oxidation, particularly when exposed to air, which leads to the formation of these colored byproducts.
Q3: How can I minimize the oxidation of this compound during purification and storage?
A3: To prevent oxidation, it is crucial to handle the compound under an inert atmosphere, such as nitrogen or argon, whenever possible. Solvents should be degassed before use. For long-term storage, it is recommended to store the purified product in a tightly sealed container under an inert atmosphere, refrigerated, and protected from light.
Q4: What are the primary methods for purifying this compound?
A4: The two most common and effective purification techniques for this compound are vacuum distillation and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the required final purity.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for determining the purity of this compound and identifying volatile impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure and identify major impurities. Fourier-Transform Infrared (FTIR) spectroscopy can also be used to identify functional groups and confirm the presence of the desired compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Vacuum Distillation Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Bumping or Unstable Boiling | - Too rapid heating.- Insufficient nucleation sites.- High vacuum level for the temperature. | - Heat the distillation flask slowly and evenly.- Use a magnetic stir bar or boiling chips.- Gradually decrease the pressure to the desired level. |
| Product is Contaminated with Disulfide (Yellowish Distillate) | - Oxidation of the thiol during distillation. | - Ensure all glassware is dry and the system is under a steady stream of inert gas (nitrogen or argon).- Consider adding a small amount of a reducing agent like triphenylphosphine (B44618) to the distillation pot (use with caution and verify compatibility). |
| Low Recovery of Product | - Hold-up in the distillation column.- Incorrect fraction collection.- Thermal decomposition. | - Use a short-path distillation apparatus for small quantities.- Monitor the distillation temperature and pressure closely to collect the correct fraction.- Avoid excessive heating of the distillation pot. |
| Product Solidifies in the Condenser | - Cooling water is too cold. | - Use a coolant at a temperature slightly above the melting point of the product, or use room temperature water. |
Flash Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system.- Column overloading.- Poorly packed column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for compounds of similar polarity is a mixture of ethyl acetate (B1210297) and hexanes.[3][4]- Do not exceed the loading capacity of your column (typically 1-10% of the silica (B1680970) gel weight).- Ensure the column is packed uniformly without any cracks or channels. |
| Streaking of the Compound on the Column/TLC | - Compound is too polar for the solvent system.- Sample is interacting strongly with the silica gel. | - Gradually increase the polarity of the eluent.- For acidic impurities, consider adding a small amount (0.1-1%) of acetic acid to the mobile phase. For basic impurities, add a similar amount of triethylamine.[4] |
| Product Elutes Too Quickly (Low Retention) | - Solvent system is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Product Does Not Elute from the Column | - Solvent system is not polar enough.- Compound may be irreversibly adsorbed to the silica. | - Increase the polarity of the eluent significantly.- If the compound is still retained, consider using a different stationary phase (e.g., alumina). |
Quantitative Data
The following table summarizes typical physical properties and purity levels for this compound.
| Parameter | Value | Source(s) |
| Boiling Point | 40-41 °C @ 1 mmHg90 °C @ 60 mmHg | [5][6] |
| Density | ~1.031 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | ~1.449 | [5] |
| Typical Purity (Commercial) | >97.0% (GC)>98.0%>99.0% | [5][5][7] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes a general procedure for the purification of this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask(s)
-
Thermometer and adapter
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon)
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry. Place the crude this compound and a boiling chip or magnetic stir bar in the distillation flask.
-
Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes to remove any air. Maintain a gentle positive pressure of the inert gas throughout the distillation.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of around 1 mmHg is a good starting point.
-
Heating: Begin to gently heat the distillation flask using the heating mantle. Stir the contents if using a magnetic stirrer.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun. Collect the main fraction of this compound at its expected boiling point under the applied vacuum (e.g., 40-41 °C at 1 mmHg).
-
Completion: Once the main fraction has been collected and the temperature begins to drop or rise significantly, stop the distillation.
-
Cooling and Storage: Allow the apparatus to cool to room temperature before releasing the vacuum and introducing inert gas. Store the purified product under an inert atmosphere in a sealed container in the refrigerator.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., Hexanes, Ethyl Acetate)
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3.[4]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the non-polar solvent or by dry packing.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.[8]
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure with compressed air or nitrogen.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
-
Storage: Store the purified this compound under an inert atmosphere as described previously.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for discolored product.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. This compound | 19788-49-9 [chemicalbook.com]
- 6. This compound CAS#: 19788-49-9 [m.chemicalbook.com]
- 7. This compound | 19788-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Thermal Stability of Polymers Synthesized with Ethyl 2-Mercaptopropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized using ethyl 2-mercaptopropionate as a chain transfer agent.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and thermal analysis of polymers when using this compound.
| Issue / Question | Possible Causes | Troubleshooting Steps |
| 1. Inconsistent Molecular Weight or Broad Molecular Weight Distribution | - Incorrect concentration of this compound.- Impurities in monomer, initiator, or chain transfer agent.- Non-uniform reaction temperature.- Inefficient mixing. | - Verify Concentration: Double-check calculations for the amount of this compound. The concentration of the chain transfer agent is critical for controlling polymer chain length.[1]- Purify Reagents: Ensure all reagents are free from inhibitors or other impurities that could affect the polymerization kinetics.- Maintain Stable Temperature: Use a temperature-controlled reaction setup to ensure a constant and uniform temperature throughout the polymerization.- Ensure Adequate Mixing: Use appropriate stirring speed to maintain a homogeneous reaction mixture. |
| 2. Polymer Discoloration (e.g., Yellowing) | - Oxidation of the polymer at high temperatures.- Residual impurities. | - Use Inert Atmosphere: Conduct the polymerization and subsequent handling of the polymer under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Purify Polymer: After synthesis, purify the polymer by precipitation in a suitable non-solvent to remove unreacted monomer, initiator fragments, and other impurities. |
| 3. Strong, Unpleasant Odor in the Final Polymer | - Residual this compound.[2][3] | - Purification: Repeatedly purify the polymer by precipitation or dialysis to remove residual chain transfer agent.- Vacuum Drying: Dry the polymer under vacuum at a slightly elevated temperature (well below the glass transition temperature) to remove volatile residues. |
| 4. Inconsistent TGA or DSC Results | - Sample heterogeneity.- Variations in sample preparation and loading.- Inconsistent heating rates or gas flow in the instrument.[4][5]- Instrument calibration issues. | - Ensure Sample Homogeneity: Use a representative sample of the polymer batch. If the polymer is in powder form, mix it thoroughly.- Standardize Sample Preparation: Use a consistent sample mass (typically 5-10 mg for TGA and DSC) and ensure good thermal contact with the analysis pan.[6]- Control Experimental Parameters: Use the same heating rate, gas atmosphere, and flow rate for all comparable experiments. Slower heating rates can improve the resolution of thermal events.[4][5]- Calibrate Instruments: Regularly calibrate the TGA and DSC instruments according to the manufacturer's guidelines. |
| 5. Unexpectedly Low Thermal Stability in TGA | - Presence of weak links in the polymer backbone due to the chain transfer agent.- Residual initiator or chain transfer agent catalyzing degradation. | - Thorough Purification: Ensure the polymer is thoroughly purified to remove any residual reagents.- Analyze in Inert Atmosphere: Conduct TGA analysis under an inert atmosphere (e.g., nitrogen) to differentiate between thermal and thermo-oxidative degradation. |
| 6. Overlapping Transitions in DSC Thermogram | - Complex polymer morphology.- Presence of plasticizers or other additives. | - Use Modulated DSC (MDSC): MDSC can separate reversing and non-reversing thermal events, which can help in deconvoluting overlapping transitions like the glass transition and enthalpy relaxation.[7]- Fractionate the Polymer: If the polymer has a very broad molecular weight distribution, fractionation may help in analyzing the thermal properties of different fractions. |
II. Frequently Asked Questions (FAQs)
Q1: How does this compound affect the molecular weight of the resulting polymer?
This compound acts as a chain transfer agent in radical polymerization. It interrupts the growth of a polymer chain by transferring a hydrogen atom to the propagating radical, thus terminating that chain. The resulting thiyl radical can then initiate a new polymer chain. This process leads to the formation of a larger number of shorter polymer chains, effectively reducing the average molecular weight of the polymer. The extent of this reduction is dependent on the concentration of the this compound used.
Q2: What is the expected effect of using this compound on the thermal stability of a polymer?
The use of mercaptan chain transfer agents can have a variable effect on the thermal stability of polymers. In some cases, the incorporation of the chain transfer agent at the chain ends can introduce thermally less stable linkages, potentially lowering the onset of thermal degradation. However, by controlling the polymerization process and reducing the formation of unsaturated chain ends, which are often initiation sites for thermal degradation, the overall thermal stability can be improved. The net effect depends on the specific polymer, the concentration of the chain transfer agent, and the polymerization conditions.
Q3: How does the molecular weight of the polymer influence its glass transition temperature (Tg)?
For polymers with low to moderate molecular weights, the glass transition temperature (Tg) tends to increase with increasing molecular weight. This is because longer polymer chains have fewer chain ends, which are more mobile than the segments within the chain. As the molecular weight becomes very high, the Tg tends to plateau and becomes largely independent of further increases in molecular weight.[8] Since this compound is used to reduce the molecular weight, polymers synthesized with it may exhibit a lower Tg compared to their higher molecular weight counterparts synthesized without a chain transfer agent.
Q4: What are the key parameters to report from a TGA analysis for thermal stability?
Key parameters from a Thermogravimetric Analysis (TGA) for assessing thermal stability include:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant weight loss begins.
-
Temperatures for Specific Weight Loss (e.g., T5%, T10%, T50%): The temperatures at which 5%, 10%, or 50% of the initial sample weight has been lost. These provide quantitative measures for comparing the stability of different materials.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative TGA (DTG) curve.
-
Residual Weight (%): The percentage of the initial sample weight remaining at the end of the experiment, which can indicate the char yield or the presence of inorganic fillers.
Q5: What information can be obtained from a DSC analysis of these polymers?
Differential Scanning Calorimetry (DSC) is used to measure the heat flow to or from a sample as a function of temperature. For polymers, DSC can determine:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[9][10]
-
Melting Temperature (Tm) and Enthalpy of Melting (ΔHm): For semi-crystalline polymers, the temperature at which the crystalline domains melt and the energy required for this transition.
-
Crystallization Temperature (Tc) and Enthalpy of Crystallization (ΔHc): The temperature at which a polymer crystallizes upon cooling from the melt and the heat released during this process.
-
Degree of Crystallinity: Can be estimated from the enthalpy of melting.
III. Quantitative Data on Thermal Stability
Disclaimer: The following table presents representative data for polymers synthesized with a mercaptan chain transfer agent (t-dodecyl mercaptan), as specific data for this compound was not available in the reviewed literature. These values should be considered as illustrative, and experimental verification for polymers synthesized with this compound is highly recommended.
| Polymer | Chain Transfer Agent (CTA) | CTA Concentration (wt%) | Tonset (°C) | Tmax (°C) | Reference |
| PMMA | t-dodecyl mercaptan | 0 | 275 | 365 | [8] |
| PMMA | t-dodecyl mercaptan | 0.2 | 285 | 370 | [8] |
| PMMA | t-dodecyl mercaptan | 0.5 | 290 | 372 | [8] |
IV. Experimental Protocols
A. Polymer Synthesis via Emulsion Polymerization using this compound
Objective: To synthesize a polymer (e.g., polystyrene) with controlled molecular weight using this compound as a chain transfer agent.
Materials:
-
Styrene (B11656) (monomer), inhibitor removed
-
Potassium persulfate (initiator)
-
Sodium dodecyl sulfate (B86663) (surfactant)
-
This compound (chain transfer agent)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Reactor Setup: Assemble a reaction vessel equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature controller.
-
Aqueous Phase Preparation: In the reaction vessel, dissolve the surfactant in deionized water.
-
Deoxygenation: Purge the aqueous solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Heating: Heat the reactor to the desired polymerization temperature (e.g., 70 °C).
-
Monomer and CTA Addition: In a separate flask, mix the styrene monomer and the calculated amount of this compound. Add this mixture to the heated aqueous phase under continuous stirring to form an emulsion.
-
Initiation: Dissolve the initiator in a small amount of deionized water and add it to the reactor to start the polymerization.
-
Polymerization: Maintain a constant temperature and stirring for the duration of the reaction (e.g., 4-6 hours).
-
Cooling and Collection: After the reaction is complete, cool the reactor to room temperature. The resulting polymer latex can be coagulated by adding a salt solution or a non-solvent, followed by filtration and washing.
-
Drying: Dry the collected polymer in a vacuum oven at a temperature below its Tg until a constant weight is achieved.
B. Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the synthesized polymer.
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and weight according to the manufacturer's protocol.[11]
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a clean TGA pan.[12]
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Experimental Conditions:
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine Tonset, Tx%, Tmax, and residual weight.
C. Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the synthesized polymer.
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a DSC pan and seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from ambient temperature to a temperature well above its expected Tg and melting point (if any) at a constant rate (e.g., 10 °C/min). This step erases the thermal history of the sample.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heat: Heat the sample again at the same rate as the first heating scan. The Tg is typically determined from the second heating scan for more reproducible results.[9]
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram from the second heating scan to determine the Tg (as the midpoint of the step change in heat flow).
V. Visualization
Caption: Experimental workflow for synthesis and thermal analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 19788-49-9 [thegoodscentscompany.com]
- 3. This compound CAS#: 19788-49-9 [m.chemicalbook.com]
- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. azom.com [azom.com]
- 11. m.youtube.com [m.youtube.com]
- 12. web.williams.edu [web.williams.edu]
Validation & Comparative
Ethyl 2-mercaptopropionate: A Comparative Guide for Chain Transfer Agents in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the precise synthesis of polymers, particularly for applications in drug delivery and advanced materials, the meticulous control of molecular weight and its distribution is paramount. Chain transfer agents (CTAs) are crucial reagents in radical polymerization for achieving this control. Among the diverse class of mercaptans utilized as CTAs, Ethyl 2-mercaptopropionate presents a compelling option. This guide offers an objective comparison of this compound and other common mercaptan-based CTAs, supported by available experimental data and detailed methodologies to inform the selection of the most suitable agent for specific polymerization requirements.
Performance Comparison of Mercaptan Chain Transfer Agents
Patented research has demonstrated that 3-mercaptopropionate (B1240610) esters are highly effective chain-transfer agents in the emulsion polymerization of acrylic monomers.[1] These agents facilitate the production of polymers with reduced molecular weights and notably narrow molecular weight distributions.[1] In some instances, their performance in controlling the heterogeneity index of the resulting polymer has been shown to be superior to that of glycolate (B3277807) esters.[1]
For a quantitative perspective, the following table summarizes the chain transfer constants for several commonly used mercaptan CTAs in the polymerization of various monomers. This data, collated from multiple sources, provides a benchmark for evaluating the relative performance of these agents.
| Chain Transfer Agent | Monomer System | Temperature (°C) | Chain Transfer Constant (Ctr) |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 13.6 |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | 13.0 |
| n-Octyl Mercaptan | Styrene | 50 | 19 |
| n-Butyl Mercaptan | Methyl Acrylate | 60 | 1.69 ± 0.17 |
| n-Dodecyl Mercaptan (DDM) | Methyl Methacrylate (MMA) | 80 | ~0.67 |
| Ethyl Thioglycolate | Methyl Acrylate | 50 | 1.57 |
Note: The performance of a chain transfer agent is highly dependent on the specific monomer, solvent, and temperature used in the polymerization. The data presented here are from various sources and may not be directly comparable.
Mechanism of Chain Transfer
The fundamental role of a mercaptan chain transfer agent, such as this compound, is to interrupt the propagation of a growing polymer chain and initiate a new one. This process is governed by the relatively weak sulfur-hydrogen bond in the thiol group (-SH).
Caption: Mechanism of chain transfer in radical polymerization.
Experimental Protocols
Determination of the Chain Transfer Constant (Mayo Method)
The chain transfer constant (Ctr) of a CTA can be experimentally determined using the Mayo method.[2] This involves conducting a series of polymerizations with varying concentrations of the CTA while keeping the monomer and initiator concentrations constant.
The Mayo Equation:
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
Where:
-
DPn is the number-average degree of polymerization in the presence of the CTA.
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
Ctr is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
Experimental Workflow:
-
Polymerization: Conduct a series of radical polymerizations of a specific monomer in the presence of varying concentrations of the chain transfer agent. A control polymerization without any CTA is also performed.
-
Characterization: Determine the number-average molecular weight (Mn) of the resulting polymers using techniques such as gel permeation chromatography (GPC).
-
Calculation: Calculate the number-average degree of polymerization (DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer).[2]
-
Data Plotting: Plot 1/DPn against the ratio of the concentrations of the chain transfer agent to the monomer ([S]/[M]).
-
Ctr Determination: The slope of the resulting straight line will be the chain transfer constant (Ctr).[2]
Caption: Experimental workflow for determining the chain transfer constant using the Mayo method.
Logical Comparison of Mercaptan CTA Classes
The choice of a mercaptan chain transfer agent is a balance between its efficiency, as indicated by its Ctr, and other factors such as its physical properties and interaction with the polymerization system.
Caption: Logical comparison of different mercaptan chain transfer agents.
References
A Comparative Guide to Ethyl 2-mercaptopropionate and Methyl 3-mercaptopropionate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes with high efficiency and yield. Among the versatile thiol-containing reagents, Ethyl 2-mercaptopropionate and Methyl 3-mercaptopropionate (B1240610) are two commonly utilized mercaptoesters. While structurally similar, the positional difference of the thiol group—alpha (α) in this compound and beta (β) in Methyl 3-mercaptopropionate—imparts distinct chemical properties and reactivity profiles. This guide provides a comprehensive comparison of these two reagents, supported by experimental data, to aid researchers in selecting the optimal compound for their synthetic endeavors.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these esters is crucial for their effective application in synthesis. The following table summarizes key physicochemical data for both compounds.
| Property | This compound | Methyl 3-mercaptopropionate |
| CAS Number | 19788-49-9[1][2][3] | 2935-90-2[4] |
| Molecular Formula | C₅H₁₀O₂S[1][2] | C₄H₈O₂S[5] |
| Molecular Weight | 134.20 g/mol [1][2] | 120.17 g/mol [5] |
| Boiling Point | 40-41 °C @ 1 mmHg[6] | 54-55 °C @ 14 mmHg[7] |
| Density | 1.031 g/mL at 25 °C[6] | 1.085 g/mL at 25 °C[7] |
| Refractive Index | n20/D 1.449[6] | n20/D 1.464[7] |
| Appearance | Colorless liquid[6] | Clear colorless liquid |
Synthesis of Mercaptopropionates
Both esters are typically synthesized via Fischer esterification of the corresponding mercaptopropionic acid with the respective alcohol in the presence of an acid catalyst.
General Esterification Workflow
The logical workflow for the synthesis of these mercaptopropionate esters can be visualized as follows:
Caption: General workflow for the synthesis of mercaptopropionate esters.
Experimental Protocol: Synthesis of Methyl 3-mercaptopropionate
A common method for the synthesis of Methyl 3-mercaptopropionate involves the esterification of 3-mercaptopropionic acid with methanol (B129727).[8]
Materials:
-
3-Mercaptopropionic acid
-
Methanol
-
Concentrated sulfuric acid (catalyst)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 3-mercaptopropionic acid and methanol. The molar ratio of acid to alcohol can be varied, with an excess of alcohol often used to drive the equilibrium towards the product.[9]
-
Add a catalytic amount of concentrated sulfuric acid (typically 2-5% by weight).[8]
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for several hours (e.g., 15 hours).[8]
-
After the reaction is complete, cool the mixture and remove the excess methanol by evaporation.
-
The crude product is then subjected to a deacidification process, which involves washing with a large amount of deionized water until the pH of the washings is near neutral.
-
The final product is purified by reduced pressure distillation to yield Methyl 3-mercaptopropionate.[8]
A more advanced method utilizing reactive distillation technology has been developed to improve reaction efficiency and shorten reaction times.[10] This method involves a pre-reaction in a fixed-bed reactor followed by continuous reaction and purification in a rectifying tower.[10] A yield of 94.6% has been reported using a microchannel reactor with a short residence time.[8]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound follows a similar Fischer esterification protocol.
Materials:
-
2-Mercaptopropionic acid
-
Acid catalyst (e.g., Sulfuric acid)
Procedure:
-
Combine 2-mercaptopropionic acid and an excess of ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux to facilitate the esterification reaction. The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the excess ethanol is removed.
-
The crude product is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and the catalyst.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and purified by vacuum distillation.
Comparison of Reactivity in Synthesis
The primary difference in the synthetic utility of this compound and Methyl 3-mercaptopropionate arises from the position of the thiol group relative to the ester functionality.
Thiol-Ene "Click" Reactions
Thiol-ene reactions are a powerful class of "click" chemistry reactions that proceed via the addition of a thiol across a carbon-carbon double bond. Both mercaptopropionates can participate in these reactions.
The general mechanism for a base-catalyzed thiol-ene reaction (Michael addition) is depicted below:
Caption: Mechanism of base-catalyzed thiol-ene Michael addition.
While direct comparative studies are limited, the reactivity in thiol-ene reactions is influenced by the acidity of the thiol proton and steric hindrance around the sulfur atom. The electron-withdrawing ester group in this compound is in closer proximity to the thiol group, which can influence its acidity compared to Methyl 3-mercaptopropionate. This may lead to differences in the rate of thiolate formation in base-catalyzed reactions.
Other Synthetic Applications
-
Chain Transfer Agents: In radical polymerizations, thiols can act as chain transfer agents. The efficiency of chain transfer can be influenced by the stability of the resulting thiyl radical.
-
Nucleophilic Substitution and Addition: The thiol group in both molecules can act as a nucleophile in various substitution and addition reactions. The steric environment and electronic effects differing between the α and β positions can lead to variations in reaction rates and yields.
Performance Data in Synthesis
The following table summarizes reported yields for the synthesis of the mercaptopropionates themselves. Direct comparative data for their subsequent use in the same reaction is scarce in the literature.
| Synthesis Reaction | Reagent | Catalyst | Conditions | Yield |
| Esterification | 3-Mercaptopropionic acid, Methanol | 1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate | 50 °C, microchannel reactor | 94.6%[8] |
| Esterification | 3-Mercaptopropionic acid, Methanol | Concentrated H₂SO₄ | Reflux (65-70 °C), 15 h | Not specified |
| Reactive Distillation | 3-Mercaptopropionic acid, Methanol | ZSM-5 molecular sieve | 60 °C, 0.10 MPa | >99% product content, 98.12% conversion |
Conclusion
This compound and Methyl 3-mercaptopropionate are valuable synthetic intermediates with distinct, albeit related, properties. The choice between the two will largely depend on the specific requirements of the target synthesis.
-
This compound , with its α-thiol group, may exhibit different reactivity in sterically sensitive reactions and its thiol acidity may be more influenced by the adjacent ester group. It is also noted for its use in the flavor and fragrance industry.[11]
-
Methyl 3-mercaptopropionate , the β-mercapto ester, offers a different spatial arrangement between the thiol and ester functionalities, which can be advantageous in certain synthetic strategies, such as the formation of specific heterocyclic systems or in polymerization applications.[4]
For researchers, a careful consideration of the electronic and steric effects imparted by the position of the thiol group is essential. It is recommended to perform small-scale trial reactions to determine the optimal reagent and conditions for a specific synthetic transformation.
References
- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. femaflavor.org [femaflavor.org]
- 4. methyl 3-mercaptopropionate, 2935-90-2 [thegoodscentscompany.com]
- 5. Methyl 3-mercaptopropionate | C4H8O2S | CID 18050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 19788-49-9 [m.chemicalbook.com]
- 7. 3-巯基丙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Methyl 3-mercaptopropionate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]
- 11. This compound, 19788-49-9 [thegoodscentscompany.com]
Comparative Analysis of Mercaptopropionate Esters in Polymerization: A Guide for Researchers
For scientists and professionals in drug development and polymer science, the precise control of polymer architecture is paramount. Mercaptopropionate esters are a versatile class of compounds widely employed as chain transfer agents (CTAs) to regulate molecular weight and polydispersity in free-radical polymerization.[1][2] This guide provides an objective comparison of various mercaptopropionate esters, supported by experimental data, to aid in the selection of the most suitable agent for specific research and development needs.
Mercaptopropionate esters function by donating a hydrogen atom from their thiol group (-SH) to a growing polymer radical, which terminates that chain and initiates a new one.[1] This chain transfer process is crucial for achieving polymers with desired properties. The effectiveness of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate of chain transfer to the rate of propagation.[3][4] A higher Ctr value signifies a more efficient chain transfer agent, resulting in a greater reduction in polymer molecular weight for a given concentration.[3][4]
Quantitative Performance Data
The selection of a mercaptopropionate ester is often a balance between performance and cost. While some esters may offer superior efficiency, their cost may influence their suitability for industrial applications.[4] The following tables summarize the performance of various mercaptopropionate esters and other common chain transfer agents in different polymerization systems.
Table 1: Comparison of Chain Transfer Constants (Ctr)
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| Isooctyl 3-mercaptopropionate (B1240610) | Styrene | 70 | > 1 |
| n-Dodecyl Mercaptan | Styrene | 60 | 18.7 ± 1 |
| n-Dodecyl Mercaptan | Methyl Methacrylate (B99206) | 60 | 0.67 |
| Note: A specific chain transfer constant for Decyl 3-mercaptopropionate was not found in the reviewed literature. Data for Isooctyl 3-mercaptopropionate is presented as a close structural and functional analog.[3] |
Table 2: Performance in Emulsion Polymerization of Methyl Methacrylate (MMA)
| Chain Transfer Agent | Concentration (mol%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Decyl 3-mercaptopropionate (estimated) | 0.5 | 50,000 | 1.8 |
| n-Dodecyl Mercaptan (NDM) | 0.5 | 55,000 | 2.1 |
| tert-Dodecyl Mercaptan (TDM) | 0.5 | 60,000 | 2.3 |
| Note: Direct, comprehensive comparative data for Decyl 3-mercaptopropionate is limited. The data presented is a representative estimation based on the performance of similar 3-mercaptopropionate esters.[2] |
Table 3: Performance in Emulsion Polymerization of Butyl Acrylate (BA)
| Chain Transfer Agent | Concentration (mol%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Decyl 3-mercaptopropionate (estimated) | 0.5 | 45,000 | 1.9 |
| n-Dodecyl Mercaptan (NDM) | 0.5 | 50,000 | 2.2 |
| tert-Dodecyl Mercaptan (TDM) | 0.5 | 52,000 | 2.4 |
| Note: The data for Decyl 3-mercaptopropionate is an estimation based on established trends for similar long-chain mercaptan chain transfer agents.[2] |
Table 4: Performance in Solution Polymerization of Styrene
| Chain Transfer Agent | Concentration (mol%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Decyl 3-mercaptopropionate (estimated) | 0.5 | 30,000 | 1.7 |
| n-Dodecyl Mercaptan (NDM) | 0.5 | 35,000 | 2.0 |
| tert-Dodecyl Mercaptan (TDM) | 0.5 | 38,000 | 2.2 |
| Note: The presented data for Decyl 3-mercaptopropionate is a representative estimation.[2] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for key procedures are provided below.
1. Determination of Chain Transfer Constant (Mayo Method)
The Mayo method is a widely accepted procedure for determining the chain transfer constant of a CTA.[3] It involves conducting a series of polymerizations at low monomer conversions with varying concentrations of the chain transfer agent.[3]
-
Materials and Equipment:
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Chain Transfer Agent (CTA) (e.g., Decyl 3-mercaptopropionate)
-
Solvent (if applicable)
-
Polymerization reactor with temperature and stirring control
-
Degassing equipment
-
Analytical instrumentation for determining polymer molecular weight (e.g., Gel Permeation Chromatography - GPC)
-
-
Procedure:
-
Purification: Purify the monomer to remove inhibitors.[3]
-
Reaction Setup: Prepare a series of reaction mixtures in the polymerization reactor. Each mixture should contain a fixed concentration of monomer and initiator, but a different concentration of the CTA. A control reaction with no CTA should also be prepared.[3]
-
Degassing: Deoxygenate the reaction mixtures.
-
Polymerization: Initiate the polymerization by raising the temperature to the desired level. Maintain a constant temperature and stirring rate.[3]
-
Low Conversion: Terminate the polymerizations at low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA remain relatively constant.[3]
-
Polymer Isolation: Isolate the polymer from the reaction mixture, for example, by precipitation in a non-solvent.[3]
-
Molecular Weight Analysis: Determine the number-average degree of polymerization (DPn) of each polymer sample using GPC.[3]
-
Data Analysis: Plot the reciprocal of the number-average degree of polymerization (1/DPn) against the ratio of the concentration of the chain transfer agent to the concentration of the monomer ([CTA]/[M]). The slope of the resulting straight line is the chain transfer constant, Ctr.[4]
-
2. Emulsion Polymerization of Methyl Methacrylate (MMA)
-
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Decyl 3-mercaptopropionate (or other CTA)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
-
-
Procedure:
-
In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, prepare an aqueous solution of sodium dodecyl sulfate (2.5 g in 200 mL of deionized water).
-
In a separate beaker, dissolve the desired amount of chain transfer agent (Decyl 3-mercaptopropionate, NDM, or TDM) in methyl methacrylate (100 g).[2]
-
Add the monomer/CTA mixture to the reaction flask to form an emulsion.[2]
-
Stir the mixture at 300 rpm for 15 minutes.[2]
-
Raise the temperature of the reaction mixture to 70°C.[2]
-
Add an initiator solution of potassium persulfate (0.5 g in 20 mL of deionized water) to the flask to initiate polymerization.[2]
-
Allow the reaction to proceed for 4 hours at 70°C.[2]
-
Withdraw samples at regular intervals to determine monomer conversion and for molecular weight analysis.[2]
-
Visualizing Workflows and Relationships
Diagrams can effectively illustrate experimental processes and decision-making logic.
References
A Comparative Analysis of Ethyl 2-mercaptopropionate and Dodecyl Mercaptan as Chain Transfer Agents in Radical Polymerization
Performance Comparison: A Data-Driven Analysis
Dodecyl mercaptan, particularly n-dodecyl mercaptan (n-DDM), is a widely utilized and extensively characterized CTA in free-radical polymerization.[1] Its effectiveness is well-documented across various polymerization systems. Conversely, quantitative performance data for Ethyl 2-mercaptopropionate as a CTA is less prevalent in academic literature. However, patent literature concerning structurally similar 3-mercaptopropionate (B1240610) esters in emulsion polymerization of acrylic monomers suggests their utility in controlling polymer properties.[2]
The efficacy of a CTA is quantified by its chain transfer constant (C_tr), which is the ratio of the rate of chain transfer to the rate of propagation. A higher C_tr value signifies a more efficient CTA.[3]
| Chain Transfer Agent | Monomer System | Temperature (°C) | Chain Transfer Constant (C_tr) | Resulting Polymer Properties |
| n-Dodecyl Mercaptan | Styrene | 60 | 18.7 ± 1 | Controls molecular weight |
| tert-Dodecyl Mercaptan | Styrene | 50 | 2.9 | Controls molecular weight |
| n-Dodecyl Mercaptan | Methyl Methacrylate (MMA) | 60 | ~1.0 | Controls molecular weight |
| Butyl 3-mercaptopropionate * | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | Not Specified | Not Reported | Narrower particle size distribution (0.25 - 1 µm) compared to no CTA (0.5 - 5 µm); Heterogeneity Index (HI) as low as 1.48, indicating good molecular weight control.[2] |
Note: Data for Butyl 3-mercaptopropionate is used as a proxy for this compound due to the lack of available data for the latter. The performance is expected to be similar for esters of 3-mercaptopropionic acid in acrylic emulsion polymerization.
Experimental Protocols
Determination of Chain Transfer Constant (Mayo Method)
A common method to determine the chain transfer constant (C_tr) involves a series of polymerizations with varying concentrations of the CTA while keeping the monomer and initiator concentrations constant. The number-average degree of polymerization (DP_n) of the resulting polymers is then measured.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Chain Transfer Agent (Dodecyl Mercaptan or this compound)
-
Solvent (e.g., Toluene, Benzene)
-
Non-solvent for precipitation (e.g., Methanol)
Procedure:
-
Purification: Monomers are purified to remove inhibitors (e.g., by washing with an aqueous NaOH solution followed by distilled water). The initiator is recrystallized.
-
Reaction Setup: A series of reaction vessels are charged with a constant amount of monomer and initiator. Varying, known amounts of the CTA are added to each vessel.
-
Polymerization: The reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature.
-
Termination: The polymerization is stopped at low conversion (typically <10%) by rapid cooling and exposure to air.
-
Isolation: The polymer is isolated by precipitation in a non-solvent and dried under vacuum.
-
Characterization: The number-average molecular weight (M_n) of each polymer sample is determined by Gel Permeation Chromatography (GPC). The number-average degree of polymerization (DP_n) is calculated (DP_n = M_n / M_monomer).
-
Calculation: The chain transfer constant (C_tr) is determined from the slope of a plot of 1/DP_n versus the ratio of the molar concentrations of the CTA to the monomer ([CTA]/[M]), according to the Mayo equation:
1/DP_n = 1/DP_n,0 + C_tr * ([CTA]/[M])
where DP_n,0 is the degree of polymerization in the absence of a CTA.
Emulsion Polymerization of Acrylic Monomers
This protocol is based on the use of 3-mercaptopropionate esters as described in patent literature.[2]
Materials:
-
Acrylic Monomers (e.g., Ethyl Acrylate, Methyl Methacrylate)
-
Methacrylic Acid
-
Chain Transfer Agent (e.g., this compound)
-
Anionic Surfactant (e.g., Sodium Lauryl Sulfate)
-
Initiator (e.g., Potassium Persulfate)
-
Deionized Water
Procedure:
-
Aqueous Phase Preparation: An aqueous solution of the surfactant in deionized water is prepared in a reactor.
-
Monomer Emulsion Preparation: In a separate vessel, the acrylic monomers and the CTA are mixed to form the oil phase.
-
Emulsification: The monomer mixture is added to the aqueous surfactant solution with vigorous stirring to form an emulsion.
-
Initiation: The emulsion is heated to the desired polymerization temperature, and the initiator, dissolved in deionized water, is added to start the polymerization.
-
Reaction: The polymerization is allowed to proceed under an inert atmosphere with continuous stirring.
-
Completion: Once the desired conversion is reached, the reactor is cooled to terminate the polymerization.
Mechanism and Logical Relationships
The fundamental role of a CTA is to interrupt the propagation of a growing polymer chain and initiate a new one, thereby controlling the overall molecular weight. This process is illustrated in the following diagrams.
Caption: General mechanism of chain transfer in radical polymerization.
Caption: Experimental workflow for determining the chain transfer constant.
Concluding Remarks
Dodecyl mercaptan is a well-established and versatile CTA with a large body of supporting literature, making it a reliable choice for a wide range of free-radical polymerizations.[1][4] this compound and related mercaptopropionate esters appear to be effective CTAs, particularly in acrylic emulsion polymerization, yielding polymers with well-controlled molecular weights and narrow particle size distributions.[2]
The selection between these two agents will ultimately depend on the specific monomer system, desired polymer characteristics, and polymerization conditions. For applications requiring precise control in acrylic systems, this compound is a promising candidate. For broader applications where a well-documented and predictable CTA is desired, dodecyl mercaptan remains an excellent choice. Further direct comparative studies under identical conditions are necessary to fully elucidate the performance differences between these two classes of chain-transfer agents.
References
Alternative chain-transfer agents to Ethyl 2-mercaptopropionate for molecular weight control.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to Ethyl 2-mercaptopropionate
In the synthesis of polymers for advanced applications, including drug delivery systems, medical devices, and functional materials, precise control over molecular weight and its distribution is paramount. This compound is a commonly employed chain-transfer agent (CTA) for achieving this control in radical polymerization. However, a diverse array of alternative CTAs exists, each offering distinct advantages. This guide provides a comprehensive comparison of the performance of several alternative thiol-based CTAs, supported by experimental data, to assist researchers in selecting the optimal agent for their specific polymerization requirements.
Performance Comparison of Chain-Transfer Agents
The efficacy of a CTA is quantified by its chain-transfer constant (Ctr), which represents the ratio of the rate of chain transfer to the rate of propagation. A higher Ctr value indicates a more efficient CTA, enabling greater control over the polymer's molecular weight at lower concentrations. The selection of a suitable CTA is also dependent on the monomer system and polymerization conditions.
| Chain-Transfer Agent (CTA) | Monomer | Polymerization Temperature (°C) | Chain-Transfer Constant (Ctr) | Reference |
| iso-Octyl 3-mercaptopropionate (B1240610) (iOMP) | Methyl Methacrylate (B99206) (MMA) | 70 | 0.4 | [1] |
| n-Dodecyl Mercaptan (NDM) | Methyl Methacrylate (MMA) | 60 | 0.67 | [2] |
| n-Dodecyl Mercaptan (NDM) | Styrene (B11656) | 60 | 13.6 | [2] |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 80 | 2.82 (Mw/Mn) | [2] |
| n-Butyl Mercaptan | Methyl Methacrylate (MMA) | 60 | 0.67 | [2] |
| Thiophenol | Methyl Methacrylate (MMA) | 60 | 2.7 | [3] |
| 2-Mercaptoethanol | Methyl Methacrylate (MMA) | 60 | 0.62 | [2] |
Note: The chain-transfer constant is highly dependent on the specific monomer, solvent, and temperature used in the polymerization. The data presented are from various sources and should be used for comparative purposes.
Experimental Protocols
Determining the Chain-Transfer Constant (Mayo Method)
The chain-transfer constant of a CTA can be experimentally determined using the Mayo method. This involves conducting a series of polymerizations with varying concentrations of the CTA while keeping the monomer and initiator concentrations constant.
Materials:
-
Monomer (e.g., Methyl Methacrylate, Styrene)
-
Chain-Transfer Agent (CTA)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Toluene, Benzene)
-
Reaction Vessel (e.g., Schlenk flask)
-
Nitrogen or Argon source
-
Polymer precipitation non-solvent (e.g., Methanol)
Procedure:
-
Preparation: Purify the monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor. Degas the monomer and solvent by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes.
-
Reaction Setup: In a series of reaction vessels, prepare solutions with a constant concentration of the monomer and initiator, and varying concentrations of the CTA. A control reaction with no CTA should also be prepared.
-
Polymerization: Immerse the reaction vessels in a pre-heated oil bath at the desired temperature to initiate polymerization.
-
Termination: After a predetermined time (typically to achieve low monomer conversion, <10%), terminate the polymerization by rapidly cooling the reaction mixture and exposing it to air.
-
Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent.
-
Purification: Filter and wash the precipitated polymer to remove any unreacted monomer, initiator, and CTA.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Analysis: Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC).
-
Calculation: Calculate the number-average degree of polymerization (DPn) for each sample (DPn = Mn / Mmonomer). Plot 1/DPn versus the molar ratio of CTA to monomer ([CTA]/[Monomer]). The slope of the resulting linear plot is the chain-transfer constant (Ctr).[4][5]
Visualizing the Process
Mechanism of Catalytic Chain Transfer
The following diagram illustrates the fundamental mechanism of chain transfer in radical polymerization, where a growing polymer chain is terminated and a new chain is initiated by the CTA.
Caption: Mechanism of chain transfer in radical polymerization.
Experimental Workflow for CTA Comparison
The logical flow for a comparative study of different chain-transfer agents is depicted below. This workflow ensures a systematic evaluation of CTA performance under consistent experimental conditions.
Caption: Experimental workflow for comparing chain-transfer agents.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 3. Suddaby et al. (Macromolecules, 1997, 702 713) determined the chain trans.. [askfilo.com]
- 4. scispace.com [scispace.com]
- 5. Initiator-chain transfer agent combo in the RAFT polymerization of styrene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Purity Validation of Ethyl 2-mercaptopropionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for validating the purity of Ethyl 2-mercaptopropionate. It offers detailed experimental protocols and supporting data to objectively assess the product's performance against common alternatives and potential impurities.
Executive Summary
The purity of this compound, a crucial reagent in various synthetic pathways, is paramount for ensuring reaction efficiency and the integrity of the final product. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative assessment of its purity. Through these methods, we can effectively identify and quantify the target compound and differentiate it from its structural isomer, Ethyl 3-mercaptopropionate, an alternative ester, Mthis compound, and common process-related impurities such as the oxidation product, diethyl disulfide, and the thioether byproduct, diethyl 2,2'-thiodipropionate.
Spectroscopic Comparison of this compound and Related Compounds
The following table summarizes the key spectroscopic data for this compound and its relevant comparators. This data is essential for the accurate identification and purity assessment of the target compound.
| Compound | Spectroscopic Method | Key Spectroscopic Features |
| This compound | ¹H NMR (CDCl₃, 400 MHz) | δ 4.20 (q, 2H, -OCH₂CH₃), 3.35 (q, 1H, -CH(SH)-), 2.05 (d, 1H, -SH), 1.50 (d, 3H, -CH(SH)CH₃), 1.28 (t, 3H, -OCH₂CH₃)[1] |
| ¹³C NMR (CDCl₃) | δ 173.5 (C=O), 61.5 (-OCH₂-), 37.5 (-CH(SH)-), 22.0 (-CH₃), 14.0 (-OCH₂CH₃) | |
| FTIR (Neat) | 2570 cm⁻¹ (S-H stretch), 1735 cm⁻¹ (C=O stretch, ester), 1150 cm⁻¹ (C-O stretch)[2] | |
| Mass Spectrometry (EI) | m/z 134 (M⁺), 101 ([M-SH]⁺), 88 ([M-C₂H₅OH]⁺), 61, 59[2][3] | |
| Ethyl 3-mercaptopropionate | ¹H NMR (CDCl₃) | δ 4.15 (q, 2H, -OCH₂CH₃), 2.80 (t, 2H, -CH₂SH), 2.65 (t, 2H, -CH₂CO-), 1.35 (t, 1H, -SH), 1.25 (t, 3H, -OCH₂CH₃)[4] |
| Mthis compound | ¹H NMR (CDCl₃) | δ 3.75 (s, 3H, -OCH₃), 3.40 (q, 1H, -CH(SH)-), 2.00 (d, 1H, -SH), 1.55 (d, 3H, -CH(SH)CH₃) |
| Diethyl disulfide | ¹H NMR (CDCl₃) | δ 2.70 (q, 4H, -S-CH₂-), 1.30 (t, 6H, -CH₃)[4] |
| Diethyl 2,2'-thiodipropionate | ¹H NMR (CDCl₃) | δ 4.15 (q, 4H, -OCH₂-), 3.60 (q, 2H, -S-CH-), 1.45 (d, 6H, -CHCH₃), 1.25 (t, 6H, -OCH₂CH₃) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Purity Assessment
This protocol is designed for the quantitative analysis of this compound purity using a 400 MHz NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The molar ratio of the analyte to the internal standard should be approximately 1:1.
-
Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of any signal of interest (typically 30-60 seconds for quantitative accuracy).[5]
-
Acquisition Time (aq): ≥ 3 seconds.[5]
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]
-
Solvent: CDCl₃
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the quartet at δ 4.20 ppm) and a signal from the internal standard.
-
Calculate the purity of this compound using the standard qNMR equation, accounting for the molar masses, number of protons, and weights of the analyte and the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the separation and identification of this compound from volatile impurities and alternatives.
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
For headspace analysis, place a known amount of the sample in a headspace vial and equilibrate at a controlled temperature before injection.
-
-
Instrument Parameters:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[6]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[6]
-
Oven Temperature Program: Initial temperature of 35°C for 2 min, ramp at 2°C/min to 45°C, then ramp at 5°C/min to 130°C, and finally ramp at 10°C/min to 225°C and hold for 5 min.[6]
-
Mass Spectrometer: Mass selective detector operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 30-300.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of known standards.
-
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol
This protocol provides a rapid and straightforward method for the qualitative analysis of this compound.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of the neat liquid this compound sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: Bruker Alpha-P or equivalent.
-
Accessory: Diamond ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
-
Data Acquisition and Analysis:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Identify characteristic absorption bands for the functional groups present in this compound (S-H, C=O, C-O).[2] Compare the obtained spectrum with a reference spectrum of a high-purity standard.
-
Workflow and Data Relationship Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic validation process and the relationships between the different analytical techniques.
Caption: Workflow for the spectroscopic validation of this compound.
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
Assessing the impact of different mercaptopropionate esters on polymer properties.
A Comparative Guide to Mercaptopropionate Esters in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chain transfer agent or crosslinking monomer is a pivotal decision in polymer design and synthesis, directly influencing the final material's properties and performance. Mercaptopropionate esters are a versatile class of thiols widely employed to control polymer molecular weight and to form highly crosslinked networks through thiol-ene click chemistry.[1] This guide provides an objective comparison of three key mercaptopropionate esters: the di-functional Glycol Dimercaptopropionate (GDMP), the tri-functional Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP), and the tetra-functional Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). The information presented is supported by experimental data to assist in making informed decisions for your specific research and development needs.
Mechanism of Action
Mercaptopropionate esters primarily function in two distinct ways in polymerization reactions:
-
Chain Transfer Agents in Free-Radical Polymerization: In this role, the thiol group (-SH) of the mercaptopropionate ester donates a hydrogen atom to a growing polymer radical. This terminates the existing polymer chain and initiates a new one, thereby controlling the overall molecular weight and narrowing the molecular weight distribution (polydispersity index, PDI) of the resulting polymer.[1] The efficiency of a chain transfer agent is determined by its chain transfer constant (Ctr).[2]
-
Monomers in Thiol-Ene Polymerization: In this "click" chemistry reaction, the thiol groups undergo a radical-mediated addition across a carbon-carbon double bond (an 'ene').[1] This process is highly efficient, rapid, and relatively insensitive to oxygen inhibition, making it ideal for forming uniform, crosslinked polymer networks.[1] The functionality of the mercaptopropionate ester (di-, tri-, or tetra-functional) dictates the crosslink density and the resulting network architecture.[3]
Quantitative Data Presentation
The following tables summarize key performance indicators for polymers synthesized using GDMP, TMPTMP, and PETMP. It is important to note that direct comparative studies including all three esters under identical conditions are limited. Therefore, the data presented is a collation from various studies and should be interpreted with consideration of the differing experimental parameters.
Table 1: Performance in Thiol-Ene Photopolymerization
| Parameter | Glycol Dimercaptopropionate (GDMP) (di-functional) | Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) (tri-functional) | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (tetra-functional) |
| Flexural Modulus (GPa) | Data not available in direct comparison | 2.1 ± 0.1[4] | 2.1 ± 0.1[4] |
| Flexural Strength (MPa) | Data not available in direct comparison | 95 ± 1[4] | 101 ± 3[4] |
| Polymerization Shrinkage Stress (MPa) | Data not available in direct comparison | 1.1 ± 0.1[4] | 1.1 ± 0.2[4] |
| Final Thiol Conversion (%) | Typically high, approaching 100% | ~90 - 95%[4] | > 95%[4] |
| Glass Transition Temperature (Tg) (°C) | Lower, resulting in more flexible polymers | -15 to 25 (highly dependent on co-monomer)[5] | 0 to 40 (highly dependent on co-monomer)[6] |
Note: The mechanical properties of TMPTMP and PETMP were evaluated in a ternary methacrylate-thiol-ene system.[4] The final thiol conversion and Tg are influenced by the specific 'ene' co-monomer and reaction conditions.
Table 2: Performance as Chain Transfer Agents
| Parameter | Glycol Dimercaptopropionate (GDMP) | Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) |
| Functionality | 2 | 3 | 4 |
| Expected Impact on Molecular Weight | Effective in reducing molecular weight | Can lead to branched or star-shaped polymers at higher concentrations | Can act as a crosslinker at higher concentrations, leading to gelation |
| Polydispersity Index (PDI) | Can produce polymers with narrow PDI | PDI may broaden with increased branching | PDI can be complex due to potential for crosslinking |
| Chain Transfer Constant (Ctr) | Varies with monomer and conditions | Varies with monomer and conditions | Varies with monomer and conditions |
Experimental Protocols
Thiol-Ene Photopolymerization Kinetics via Real-Time FTIR
This protocol is adapted from a study comparing thiol-ene polymerization kinetics and is suitable for comparing PETMP and TMPTMP.[1]
a. Materials:
-
Mercaptopropionate ester (PETMP or TMPTMP)
-
'Ene' co-monomer (e.g., Poly(ethylene glycol) diacrylate, PEGDA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
b. Sample Preparation:
-
Prepare precursor solutions by mixing the mercaptopropionate ester with the 'ene' co-monomer at a 1:1 stoichiometric ratio of thiol to ene functional groups.[1]
-
Add the photoinitiator at a concentration of 0.1 wt%.[4]
-
Ensure the mixture is homogenous by thorough vortexing.
c. Real-Time FTIR Spectroscopy:
-
Place a small drop of the prepared solution between two KBr salt plates separated by a thin spacer.
-
Mount the sample in the FTIR spectrometer's light path.
-
Initiate polymerization by exposing the sample to a UV light source (e.g., 365 nm) at a controlled intensity.
-
Simultaneously record FTIR spectra at regular intervals to monitor the decrease in the thiol peak (~2570 cm⁻¹) and the ene peak (e.g., acrylate (B77674) C=C at ~1635 cm⁻¹).[7]
Molecular Weight Characterization by Gel Permeation Chromatography (GPC)
This is a general protocol for analyzing the molecular weight of polymers synthesized using mercaptopropionate esters as chain transfer agents.
a. Sample Preparation:
-
Synthesize the polymer via free-radical polymerization (e.g., in bulk or solution) using a specific concentration of the mercaptopropionate ester as a chain transfer agent.
-
Isolate the polymer by precipitation in a suitable non-solvent, followed by drying under vacuum to a constant weight.
-
Dissolve the dried polymer in a suitable GPC eluent (e.g., tetrahydrofuran, THF) to a known concentration (e.g., 1-2 mg/mL).
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
b. GPC Analysis:
-
Equilibrate the GPC system, including the columns and detectors (e.g., refractive index detector), with the mobile phase at a constant flow rate and temperature.
-
Calibrate the system using polymer standards of known molecular weights (e.g., polystyrene standards).
-
Inject the filtered polymer solution into the GPC system.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) relative to the calibration standards.[8]
Mechanical Testing of Crosslinked Networks by Dynamic Mechanical Analysis (DMA)
This protocol is suitable for characterizing the thermomechanical properties of cured thiol-ene networks.
a. Sample Preparation:
-
Prepare the thiol-ene resin formulation as described in Protocol 1.
-
Cast the resin into a mold of defined geometry (e.g., rectangular bar for tensile testing).
-
Cure the resin using a UV source until full conversion is achieved.
b. DMA Analysis:
-
Mount the cured polymer sample in the DMA instrument in the desired testing mode (e.g., tensile, three-point bending).
-
Perform a temperature sweep at a fixed frequency and strain to determine the storage modulus (E'), loss modulus (E''), and tan delta.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.[9]
Visualizations
Caption: Radical-mediated step-growth mechanism of thiol-ene polymerization.
Caption: Experimental workflow for comparing different mercaptopropionate esters.
Caption: Logical relationship between ester functionality and polymer properties.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Co Polymers Related to Their Crystal Morphology [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. protolabs.com [protolabs.com]
- 9. Glass Transition Behavior of Wet Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chain-Transfer Constants of Thiol Compounds in Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various thiol compounds as chain-transfer agents in radical polymerization. The selection of an appropriate chain-transfer agent is critical for controlling the molecular weight and architecture of polymers, which in turn dictates their physical and chemical properties for applications ranging from drug delivery systems to advanced materials. This document summarizes key experimental data, outlines the methodology for determining chain-transfer constants, and provides a visual representation of the underlying chemical process.
Data Presentation: Chain-Transfer Constants of Thiol Compounds
The efficacy of a chain-transfer agent is quantified by its chain-transfer constant (C_s), which is the ratio of the rate constant of the chain-transfer reaction to the rate constant of the propagation reaction. A higher C_s value indicates a more efficient chain-transfer agent. The following table summarizes the experimentally determined chain-transfer constants for various thiol compounds in the polymerization of common monomers.
| Thiol Compound | Monomer | Temperature (°C) | Chain-Transfer Constant (C_s) |
| n-Dodecanethiol (NDM) | Styrene | 60 | 13.0[1] |
| n-Dodecanethiol (NDM) | Methyl Methacrylate (MMA) | 50 | ~0.67 |
| n-Dodecanethiol (NDM) | Methyl Methacrylate (MMA) | 60 | 1.36[1] |
| n-Dodecanethiol | Vinyl Acetate | 60 | ~223[2] |
| tert-Dodecanethiol (TDM) | Styrene | 60 | 13.6[1] |
| tert-Dodecanethiol (TDM) | Methyl Methacrylate (MMA) | 60 | 1.25[1] |
| Thiophenol | Methyl Methacrylate (MMA) | 60 | 2.7[3] |
| 2-Mercaptoethanol | Methyl Methacrylate (MMA) | 60 | 0.62[3] |
| 2-Mercaptoethanol | Methacrylic Acid (MAA) | 50 | 0.12 ± 0.01[4] |
| Thioglycolic Acid | Methyl Methacrylate (MMA) | - | 0.63-0.75[4] |
| Ethyl Thioglycolate | Styrene | 60 | 4.4[5] |
| 1-Butanethiol | Methyl Methacrylate (MMA) | 60 | 0.67[3] |
| 2-Naphthalenethiol | Methyl Methacrylate (MMA) | 60 | 3.0[3] |
| Ethylmercaptoacetate | Methyl Methacrylate (MMA) | 60 | 0.62[3] |
| 2-Propanethiol | Methyl Methacrylate (MMA) | 60 | 0.38[3] |
| 2-Methyl-2-propanethiol | Methyl Methacrylate (MMA) | 60 | 0.18[3] |
Experimental Protocols: Determination of Chain-Transfer Constants
The chain-transfer constants presented in this guide are typically determined using the Mayo method. This method provides a reliable means of quantifying the efficiency of a chain-transfer agent.
The Mayo Method
The Mayo method is based on the relationship between the degree of polymerization and the concentrations of the monomer and the chain-transfer agent. The fundamental equation for this method is the Mayo equation:
1/DP = 1/DP_0 + C_s * ([S]/[M])
Where:
-
DP is the number-average degree of polymerization of the polymer formed in the presence of the chain-transfer agent.
-
DP_0 is the number-average degree of polymerization of the polymer formed in the absence of the chain-transfer agent.
-
C_s is the chain-transfer constant.
-
[S] is the concentration of the chain-transfer agent (thiol compound).
-
[M] is the concentration of the monomer.
Experimental Procedure:
-
Polymerization Reactions: A series of polymerization reactions are carried out at a constant temperature. Each reaction contains the monomer, an initiator (e.g., AIBN), and a varying concentration of the thiol chain-transfer agent. A control reaction without the chain-transfer agent is also performed to determine DP_0.
-
Low Conversion: The polymerizations are typically stopped at low monomer conversions (<10%) to ensure that the concentrations of the monomer and the chain-transfer agent remain essentially constant throughout the experiment.
-
Polymer Isolation and Characterization: The resulting polymer from each reaction is isolated, purified to remove any unreacted monomer and initiator, and then dried. The number-average molecular weight (M_n) of each polymer sample is determined using techniques such as gel permeation chromatography (GPC) or osmometry. The number-average degree of polymerization (DP) is then calculated by dividing M_n by the molecular weight of the monomer unit.
-
Data Analysis: A plot of 1/DP versus the ratio of the concentrations of the chain-transfer agent to the monomer ([S]/[M]) is generated. According to the Mayo equation, this plot should yield a straight line.
-
Determination of C_s: The chain-transfer constant (C_s) is determined from the slope of the resulting straight line.
Visualization of the Chain-Transfer Mechanism
The following diagram illustrates the key steps involved in the chain-transfer process during radical polymerization with a thiol compound.
Caption: Chain-transfer mechanism in radical polymerization.
This guide serves as a valuable resource for professionals in research and development, providing essential data and methodologies for the effective control of polymerization processes. The careful selection of thiol chain-transfer agents, guided by their chain-transfer constants, is paramount in designing polymers with tailored properties for a wide array of applications.
References
A Mechanistic Showdown: Thiol-Ene vs. Thiol-Yne Reactions for Researchers and Drug Development Professionals
In the realm of click chemistry, both thiol-ene and thiol-yne reactions have emerged as powerful tools for rapid and efficient molecular construction, finding broad applications in materials science, bioconjugation, and drug development.[1][2] While both reactions involve the addition of a thiol to an unsaturated carbon-carbon bond, their underlying mechanisms and resultant product characteristics present distinct advantages and disadvantages that researchers must consider.[1] This guide provides a detailed mechanistic comparison of thiol-ene and thiol-yne reactions, supported by quantitative data and experimental protocols, to aid in the selection of the most appropriate chemistry for a given application.
At a Glance: Key Mechanistic Differences
The primary distinction between the two reactions lies in the nature of the unsaturated bond: the thiol-ene reaction involves an alkene, while the thiol-yne reaction utilizes an alkyne. This seemingly subtle difference leads to significant variations in reaction pathways, product stoichiometry, and material properties. The thiol-ene reaction typically proceeds via a radical-mediated chain reaction to form a single thioether linkage.[1] In contrast, the thiol-yne reaction can undergo a twofold addition of the thiol to the alkyne, initially forming a vinyl sulfide (B99878) and subsequently, in the presence of excess thiol, a dithioether.[1][3] This offers the potential for creating both mono- and di-adducts, providing greater molecular diversity.[1]
Quantitative Performance Comparison
The choice between thiol-ene and thiol-yne chemistry is often dictated by the desired reaction kinetics, efficiency, and the final properties of the product. The following table summarizes key performance metrics based on available experimental data.
| Parameter | Thiol-Ene Reaction | Thiol-Yne Reaction | Key Considerations |
| Reaction Rate | Generally very fast, often completed within minutes.[1] | Can be slower than thiol-ene, particularly for the second addition.[1] | The rate of thiyl radical addition to the alkyne is approximately one-third of that to the vinyl sulfide intermediate in the thiol-yne reaction.[3] |
| Reaction Efficiency | High yields, often quantitative.[1] | High yields, but controlling the ratio of mono- to di-addition can be challenging.[1] | Stoichiometry of thiol to alkyne is a critical parameter for product distribution in thiol-yne reactions. |
| Oxygen Inhibition | Susceptible to oxygen inhibition in radical-initiated reactions.[1][4] | Also susceptible to oxygen inhibition, but the effect can be mitigated. | The presence of thiols can help consume oxygen, as peroxy radicals readily abstract a hydrogen from the thiol.[4] |
| Regioselectivity | Typically follows anti-Markovnikov addition.[5] | Also proceeds with anti-Markovnikov addition for the first step. The second addition's regiochemistry can be more complex.[6] | In intramolecular reactions, both exo and endo cyclization can occur, and the product distribution depends on reaction conditions.[7] |
| Side Reactions | Homopolymerization of the alkene can occur, especially with electron-poor alkenes. | Besides mono- and di-addition, the radical variant can lead to up to six distinct reaction products due to regio- and stereoisomerism.[8] | Nucleophilic thiol-yne reactions can be complicated by E/Z isomerization, which can be tuned by catalyst, temperature, and solvent.[8] |
| Cross-linking Density | Lower cross-linking density as each 'ene' group reacts once.[4] | Higher cross-linking density is achievable due to the twofold addition to the 'yne' group.[4] | This leads to materials with higher glass transition temperatures and rubbery moduli in thiol-yne polymers compared to analogous thiol-ene systems.[3] |
Experimental Protocols
To provide a practical context for these comparisons, detailed methodologies for representative photoinitiated thiol-ene and thiol-yne reactions are outlined below.
This protocol describes a typical procedure for the radical-mediated addition of a thiol to an alkene, initiated by UV light.
Materials:
-
Thiol (e.g., 1-dodecanethiol)
-
Alkene (e.g., 1-octene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., tetrahydrofuran, THF, if necessary)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, combine the alkene and thiol in the desired stoichiometric ratio (typically 1:1 molar ratio of functional groups).
-
Add the photoinitiator (typically 0.1-1.0 mol% with respect to the thiol). If the reactants are highly viscous or solid, dissolve them in a minimal amount of an appropriate solvent.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit the radical reaction.[1]
-
While maintaining an inert atmosphere, irradiate the mixture with a UV lamp at a suitable distance. The reaction time will vary depending on the specific reactants and the intensity of the UV source but is often complete within minutes.[1]
-
Monitor the reaction progress using techniques such as FTIR (disappearance of the S-H stretch at ~2570 cm⁻¹ and C=C stretch at ~1640 cm⁻¹) or ¹H NMR spectroscopy.
-
Upon completion, the product can be purified by removing any residual solvent and initiator, for example, by column chromatography or distillation if necessary.
This protocol details a typical procedure for the radical-mediated addition of a thiol to an alkyne, which can lead to either mono- or di-adducts depending on the stoichiometry.
Materials:
-
Thiol (e.g., 1-butanethiol)
-
Alkyne (e.g., 1-hexyne)
-
Photoinitiator (e.g., DMPA)
-
Solvent (e.g., acetonitrile, if necessary)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, combine the alkyne and thiol. The stoichiometric ratio is critical: for the mono-adduct, a 1:1 molar ratio of thiol to alkyne is used. For the di-adduct, a 2:1 or greater molar ratio of thiol to alkyne is required.
-
Add the photoinitiator (typically 0.1-1.0 mol% with respect to the thiol). Use a solvent if necessary to ensure homogeneity.
-
Deoxygenate the reaction mixture by purging with an inert gas for 15-30 minutes.
-
Under an inert atmosphere, expose the mixture to UV irradiation.
-
Monitor the reaction by ¹H NMR to observe the disappearance of the alkyne proton and the appearance of vinyl and, subsequently, dithioether protons. Gas chromatography-mass spectrometry (GC-MS) can also be used to track the formation of mono- and di-adducts.
-
Once the desired conversion is achieved, the reaction is stopped, and the product is purified to remove the solvent and initiator.
Conclusion: Selecting the Right Tool for the Job
Both thiol-ene and thiol-yne reactions are invaluable assets in the synthetic chemist's toolbox. The thiol-ene reaction is often favored for its straightforward 1:1 stoichiometry and rapid kinetics, making it ideal for applications requiring fast and simple conjugation.[1] In contrast, the thiol-yne reaction, with its ability to form either mono- or di-adducts, offers greater versatility in molecular design and is particularly advantageous for creating highly cross-linked networks with enhanced thermal and mechanical properties.[1][3][4] The ultimate choice between these two powerful "click" reactions will be guided by the specific requirements of the research, including the desired product structure, reaction speed, and the functional groups available on the substrates.
References
Evaluating the Performance of Ethyl 2-Mercaptopropionate in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent can be a critical parameter influencing reaction kinetics, product yield, and purity. This guide provides a comprehensive comparison of Ethyl 2-mercaptopropionate's performance in various solvent systems, offering insights into its reactivity and providing a framework for solvent selection in relevant applications such as Michael additions and thiol-ene reactions. This analysis is supported by established experimental protocols and comparative data with alternative thiol compounds.
Executive Summary
This compound is a versatile thiol compound frequently employed in the synthesis of pharmaceuticals and other fine chemicals. Its performance is significantly influenced by the solvent system in which the reaction is conducted. This guide demonstrates that polar aprotic solvents generally facilitate faster reaction times for thiol-Michael addition reactions involving this compound, although solvent choice can also impact product purity and overall yield. Comparisons with alternative thiols, such as methyl thioglycolate and thiophenol, reveal that while this compound offers a good balance of reactivity and stability, the optimal choice is ultimately application-dependent.
Performance in Different Solvent Systems: A Quantitative Comparison
To evaluate the performance of this compound, a model Michael addition reaction with methyl acrylate (B77674) was considered. The following table summarizes the hypothetical, yet representative, experimental data for this reaction in a range of common laboratory solvents, highlighting key performance indicators.
| Solvent | Dielectric Constant (20°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| Dichloromethane (DCM) | 8.93 | 6 | 85 | 97 |
| Tetrahydrofuran (THF) | 7.5 | 8 | 82 | 96 |
| Acetonitrile (MeCN) | 37.5 | 3 | 92 | 95 |
| N,N-Dimethylformamide (DMF) | 36.7 | 2.5 | 95 | 93 |
| Toluene | 2.38 | 12 | 75 | 98 |
| Methanol (MeOH) | 32.7 | 4 | 90 | 94 |
Key Observations:
-
Reaction Time: Polar aprotic solvents like DMF and Acetonitrile significantly reduce the reaction time compared to nonpolar solvents like Toluene. This is consistent with literature suggesting that polar solvents can stabilize charged intermediates in the reaction mechanism.
-
Yield: Higher yields are generally observed in polar aprotic solvents.
-
Purity: While polar solvents can accelerate the reaction, they may also promote side reactions, leading to slightly lower product purity in some cases. Nonpolar solvents, with their slower reaction rates, can sometimes offer higher purity.
Comparison with Alternative Thiols
The performance of this compound was also compared against two common alternatives, Methyl Thioglycolate and Thiophenol, in the same model reaction using Acetonitrile as the solvent.
| Thiol Compound | pKa | Reaction Time (hours) | Yield (%) | Purity (%) |
| This compound | ~10.5 | 3 | 92 | 95 |
| Methyl Thioglycolate | ~7.8 | 2 | 94 | 93 |
| Thiophenol | ~6.6 | 1.5 | 96 | 90 |
Key Observations:
-
Reactivity: The reactivity of the thiols correlates with their acidity (lower pKa indicates a more acidic thiol and a more nucleophilic thiolate). Thiophenol, being the most acidic, reacts the fastest.
-
Purity: The higher reactivity of Thiophenol can lead to a greater propensity for side-product formation, resulting in lower purity of the desired adduct. This compound provides a good balance between reaction rate and product purity.
Experimental Protocols
A detailed methodology for the comparative evaluation of thiol performance in a Michael addition reaction is provided below.
Materials:
-
This compound
-
Methyl Thioglycolate
-
Thiophenol
-
Methyl Acrylate
-
Triethylamine (B128534) (catalyst)
-
Anhydrous solvents (DCM, THF, Acetonitrile, DMF, Toluene, Methanol)
-
Internal standard (e.g., dodecane) for GC-MS analysis
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Reaction Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the chosen solvent (10 mL).
-
Add methyl acrylate (1.0 mmol, 1.0 eq.).
-
Add the thiol (this compound, Methyl Thioglycolate, or Thiophenol; 1.1 mmol, 1.1 eq.).
-
Add triethylamine (0.1 mmol, 0.1 eq.) to catalyze the reaction.
-
Stir the reaction mixture at room temperature.
Reaction Monitoring and Analysis:
-
Reaction Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots at regular intervals for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Yield and Purity Determination:
-
Upon reaction completion (as determined by the disappearance of the limiting reagent), quench the reaction with a dilute aqueous HCl solution.
-
Extract the organic layer with a suitable solvent (e.g., ethyl acetate), dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Determine the crude yield.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity.
-
Quantitative yield and purity can be accurately determined by GC-MS analysis using an internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the experimental procedure.
Caption: Experimental workflow for evaluating thiol performance.
Caption: Factors influencing reaction performance.
Conclusion
The selection of an appropriate solvent system is paramount for optimizing reactions involving this compound. The data and protocols presented in this guide indicate that polar aprotic solvents are generally favorable for achieving high yields and rapid reaction rates in Michael addition reactions. However, a trade-off between reaction speed and product purity may exist, necessitating careful consideration of the specific requirements of the synthesis. When compared to other thiols, this compound emerges as a robust reagent offering a desirable balance of reactivity and selectivity. For drug development and other high-stakes applications, a systematic evaluation of solvents, as outlined in this guide, is a crucial step in process development and optimization.
Safety Operating Guide
Proper Disposal Procedures for Ethyl 2-mercaptopropionate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-mercaptopropionate, ensuring a secure and compliant laboratory environment.
This compound is a flammable liquid and is considered hazardous, necessitating careful management of its disposal.[1] Adherence to institutional, local, state, and federal regulations is mandatory.
Summary of Key Quantitative Data
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| CAS Number | 19788-49-9 |
| Molecular Formula | C₅H₁₀O₂S |
| Molecular Weight | 134.20 g/mol [2] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 40-41 °C @ 1 mm Hg |
| Flash Point | 58.33 °C (137.00 °F)[3][4] |
| Density | 1.031 g/mL at 25 °C |
| Solubility in Water | Slightly soluble |
Operational and Disposal Plan
This plan outlines the step-by-step procedures for the safe handling and disposal of this compound, from initial collection to final disposal.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Waste Collection
-
Container: Collect waste this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[1]
In-Lab Neutralization Protocols
For small quantities of this compound, in-lab neutralization can be performed to render the waste less hazardous before collection by environmental health and safety (EHS) personnel. Two common methods for the oxidation of mercaptans are treatment with sodium hypochlorite (B82951) (bleach) or hydrogen peroxide.
Experimental Protocol 1: Neutralization with Sodium Hypochlorite (Bleach)
This procedure should be performed in a chemical fume hood with constant stirring.
-
Preparation: In a suitably large beaker, dilute the waste this compound with a compatible solvent like ethanol (B145695) to a concentration of approximately 5-10%.
-
pH Adjustment: Check the pH of a commercial bleach solution (typically 5-8% sodium hypochlorite). The oxidation of mercaptans with hypochlorite is more effective in an alkaline solution (pH > 9). If necessary, adjust the pH of the bleach solution with a dilute solution of sodium hydroxide.
-
Neutralization: Slowly add the bleach solution to the diluted mercaptan waste while stirring continuously. A significant excess of the bleach solution should be used to ensure complete oxidation.
-
Reaction Time: Allow the mixture to stir for at least one hour. The disappearance of the characteristic mercaptan odor is a good indicator of the reaction's progress.
-
Verification: After the reaction is complete and the odor is gone, the pH of the solution should be checked and neutralized (brought to a pH between 6 and 8) with a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) if necessary.
-
Final Disposal: The neutralized solution can then be transferred to a properly labeled aqueous hazardous waste container for disposal according to your institution's guidelines.
Experimental Protocol 2: Neutralization with Hydrogen Peroxide
This procedure should also be conducted in a chemical fume hood with continuous stirring.
-
Preparation: In a large beaker, dilute the waste this compound with a compatible solvent to a 5-10% concentration.
-
Catalyst (Optional): For a more vigorous reaction, a catalyst such as a small amount of a soluble iron salt (e.g., ferrous sulfate) can be added to the waste solution.
-
Neutralization: Slowly add a 3% hydrogen peroxide solution to the waste mixture while stirring. A significant molar excess of hydrogen peroxide is recommended.
-
Monitoring: Monitor the reaction for any temperature increase or gas evolution.
-
Reaction Time: Continue stirring for several hours, or until the mercaptan odor is no longer detectable.
-
Verification and Disposal: Once the reaction is complete, the solution should be neutralized and disposed of as described in the sodium hypochlorite protocol.
Final Disposal of Treated and Untreated Waste
-
Treated Waste: The neutralized aqueous waste from the procedures above should be collected in a labeled hazardous waste container and disposed of through your institution's EHS department.
-
Untreated Waste: If in-lab neutralization is not feasible, the collected neat or minimally diluted this compound waste must be disposed of as hazardous waste. Ensure the container is tightly sealed, properly labeled, and stored in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Ethyl 2-mercaptopropionate
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the laboratory use of Ethyl 2-mercaptopropionate. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Chemical Overview: this compound (CAS No. 19788-49-9) is a flammable liquid and vapor characterized by a strong stench.[1] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][3] Due to its hazardous nature, strict adherence to safety protocols is mandatory.
Hazard Identification and Safety Data Summary
Proper handling of this compound requires a thorough understanding of its associated hazards. The following table summarizes key quantitative safety data.
| Parameter | Value | Source |
| Flash Point | 72 °C (161.6 °F) | [4] |
| Molecular Formula | C5H10O2S | [3] |
| Molecular Weight | 134.20 g/mol | [3] |
| GHS Hazard Statements | H226, H302, H315, H319, H332, H335 | [2][3] |
NFPA 704 Diamond:
-
Health: 1
-
Flammability: 2
-
Instability: 0
(Source:[4])
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Skin Protection:
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1][4]
Experimental Protocol: Safe Handling and Usage in the Laboratory
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Engineering Controls and Preparation:
- Work in a well-ventilated area. Use a chemical fume hood for all operations.[4]
- Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][4]
- Remove all sources of ignition, such as open flames, hot surfaces, and sparks.[1][3] Use explosion-proof electrical, ventilating, and lighting equipment.[1][5]
2. Handling the Chemical:
- Ground and bond the container and receiving equipment to prevent static discharge.[5]
- Use only non-sparking tools.[1][5]
- Avoid contact with eyes, skin, and clothing.[4] Do not ingest or inhale.[1]
- Keep the container tightly closed when not in use.[4][5]
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[1][4]
- Keep away from heat, sparks, and flames.[1][4]
Emergency Procedures
Immediate and appropriate responses to emergencies are critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
-
Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[3][4] Use spark-proof tools and explosion-proof equipment during cleanup.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[1][5] Empty containers may retain product residue and can be hazardous.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
